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2-(2-(4-Nitrophenoxy)ethoxy)acetic acid Documentation Hub

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  • Product: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid
  • CAS: 1228792-08-2

Core Science & Biosynthesis

Foundational

"2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" synthesis pathway

This guide outlines the synthesis pathway for 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid , a critical heterobifunctional linker used in proteolysis-targeting chimeras (PROTACs) and bioconjugation. The molecule features a 4-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis pathway for 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid , a critical heterobifunctional linker used in proteolysis-targeting chimeras (PROTACs) and bioconjugation. The molecule features a 4-nitrophenyl ester precursor moiety (useful for active ester formation or reduction to aniline) connected via a polyethylene glycol (PEG)-like spacer to a carboxylic acid.

Executive Summary
  • Target Molecule: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

  • Core Application: Heterobifunctional linker for drug delivery systems and PROTAC development.

  • Primary Pathway: Two-step synthesis via Williamson ether synthesis followed by chemoselective oxidation .

  • Key Challenge: Preventing over-oxidation or side reactions during the terminal alcohol oxidation.

  • Yield Expectation: 60–75% (Overall).

Retrosynthetic Analysis

To design a robust pathway, we deconstruct the target molecule at the ether linkages and the carboxylic acid terminus.

  • Disconnection A (C-O Bond): Breaking the phenoxy ether bond reveals 4-Nitrophenol and a 2-(2-haloethoxy)acetic acid derivative.

  • Disconnection B (Functional Group Interconversion): The carboxylic acid can be derived from the oxidation of a primary alcohol precursor, 2-(2-(4-nitrophenoxy)ethoxy)ethanol .

Strategic Choice: Disconnection B is preferred. The intermediate alcohol is stable and can be synthesized from readily available 2-(2-chloroethoxy)ethanol . Direct alkylation with chloroacetic acid derivatives (Disconnection A) often leads to esterification side products or lower yields due to the competing nucleophilicity of the carboxylate.

Primary Synthesis Pathway (Step-by-Step)
Step 1: Etherification (Williamson Synthesis)

Objective: Alkylation of 4-nitrophenol with 2-(2-chloroethoxy)ethanol.

  • Reagents: 4-Nitrophenol, 2-(2-Chloroethoxy)ethanol, Potassium Carbonate (

    
    ), Potassium Iodide (KI, catalytic).
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    ).
    
  • Conditions:

    
    , 12–16 hours.
    

Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitrophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
      (2.0 eq) and stir at room temperature for 30 minutes. The solution will turn bright yellow due to the formation of the nitrophenoxide anion.
    
  • Alkylation: Add 2-(2-Chloroethoxy)ethanol (1.2 eq) and KI (0.1 eq). The iodide acts as a catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reaction: Heat the mixture to

    
     under an inert atmosphere (
    
    
    
    ) for 16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). Extract with Ethyl Acetate (3x). Wash the combined organic layer with 1M NaOH (to remove unreacted nitrophenol), water, and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0%

    
     5% Methanol in DCM).
    
    • Intermediate Product: 2-(2-(4-Nitrophenoxy)ethoxy)ethanol (Pale yellow oil/solid).

Step 2: Oxidation of Primary Alcohol

Objective: Conversion of the terminal hydroxyl group to a carboxylic acid. Choice of Oxidant: Jones Reagent (Chromic acid) is robust and effective for primary alcohols to acids. Alternatively, TEMPO/BAIB can be used for a metal-free approach. We describe the Jones oxidation for its reliability in producing the acid directly without stopping at the aldehyde.

  • Reagents: Jones Reagent (

    
     in dilute 
    
    
    
    ), Acetone.
  • Conditions:

    
    , 1–2 hours.
    

Protocol:

  • Setup: Dissolve the intermediate alcohol (from Step 1) in Acetone (0.2 M) and cool to

    
     in an ice bath.
    
  • Addition: Dropwise add Jones Reagent until the orange color persists (indicating excess oxidant). Maintain temperature below

    
     to prevent nitrophenyl ring degradation.
    
  • Quenching: Stir for 1 hour. Quench excess oxidant by adding Isopropanol (the solution will turn green as Cr(VI) reduces to Cr(III)).

  • Workup: Decant the acetone solution from the chromium salts. Concentrate the acetone. Dilute the residue with water and extract with Ethyl Acetate.

  • Extraction Logic: The product is an acid.[1] Extract the organic layer with saturated

    
     (3x). This moves the target molecule into the aqueous phase as the carboxylate salt, leaving non-acidic impurities in the organic phase.
    
  • Acidification: Acidify the aqueous bicarbonate layer carefully with 1M HCl to pH ~2. The product will precipitate or oil out. Extract back into Ethyl Acetate, dry, and concentrate.

    • Final Product: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (Off-white to yellow solid).

Pathway Visualization

SynthesisPathway Start 4-Nitrophenol (Nucleophile) Inter Intermediate: 2-(2-(4-Nitrophenoxy)ethoxy)ethanol Start->Inter Step 1: K2CO3, KI, DMF, 90°C (Williamson Ether Synthesis) Reagent1 2-(2-Chloroethoxy)ethanol (Electrophile) Reagent1->Inter Final Target: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid Inter->Final Step 2: Jones Reagent, Acetone, 0°C (Oxidation)

Figure 1: Two-step synthesis pathway transforming 4-nitrophenol into the target carboxylic acid linker.

Critical Process Parameters (CPP)
ParameterSpecificationScientific Rationale
Stoichiometry (Step 1) Phenol (1.0) : Chloride (1.2)Excess alkyl chloride drives the reaction to completion; unreacted chloride is easier to remove than unreacted phenol.
Temperature (Step 1)

Sufficient energy is required for

displacement on the secondary-like primary chloride (beta-oxygen effect reduces reactivity).
Catalyst (Step 1) Potassium Iodide (10 mol%)In situ formation of alkyl iodide accelerates the reaction rate significantly (

is a better leaving group than

).
pH Control (Step 2) Acidic Workup (pH 2)Essential to protonate the carboxylate (

) back to the free acid (

) for organic extraction.
Temperature (Step 2)

Controls the exotherm of Jones oxidation; prevents oxidative cleavage of the ether linkages.
Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.0 ppm (s, 1H, -COOH ).
      
    • 
       8.20 ppm (d, 2H, Ar-H  meta to ether).
      
    • 
       7.15 ppm (d, 2H, Ar-H  ortho to ether).
      
    • 
       4.25 ppm (t, 2H, Ar-O-CH 
      
      
      
      -).
    • 
       4.05 ppm (s, 2H, -O-CH 
      
      
      
      -COOH).
    • 
       3.60–3.80 ppm (m, 4H, internal PEG -CH 
      
      
      
      -).
  • Mass Spectrometry (ESI):

    • Calculated Mass (

      
      ): 241.06 Da.
      
    • Observed

      
      : 240.1 m/z (Negative mode).
      
Safety & Handling
  • 4-Nitrophenol: Toxic if swallowed or in contact with skin. Causes skin and eye irritation. Use gloves and work in a fume hood.

  • Chromium(VI) (Jones Reagent): Highly toxic, carcinogenic, and an environmental hazard. All chromium waste must be segregated and disposed of as hazardous heavy metal waste.

    • Green Alternative: Use TEMPO (catalytic) / NaOCl or Pinnick Oxidation if Cr(VI) restrictions apply.

References
  • Williamson Ether Synthesis on Nitrophenols

    • Preparation of 4-nitrophenoxyacetic acid. PrepChem. Available at: [Link]

  • PEG-Alcohol Oxidation

    • Mazzocchi, A., et al. (2021). Glycomimetic Antagonists of C-Type Lectins: Improving Ligand Potency and Multivalent Presentation. (Describing alkylation of phenols with 2-(2-chloroethoxy)ethanol). Available at: [Link]

  • Intermediate Identification

    • CAS 90512-18-8: 2-[2-(4-nitrophenoxy)ethoxy]ethanol. ChemSrc. Available at: [Link]

Sources

Exploratory

Technical Monograph: 2-[2-(4-Nitrophenoxy)ethoxy]acetic Acid

Classification: Heterobifunctional Linker Precursor (Nitro-PEG-Carboxylate) Primary Application: PROTACs, Antibody-Drug Conjugates (ADCs), and Surface Functionalization Part 1: Executive Summary & Chemical Identity In th...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Heterobifunctional Linker Precursor (Nitro-PEG-Carboxylate) Primary Application: PROTACs, Antibody-Drug Conjugates (ADCs), and Surface Functionalization

Part 1: Executive Summary & Chemical Identity

In the architecture of targeted protein degradation (TPD) and bioconjugation, linker chemistry determines the physicochemical properties and spatial orientation of the final pharmacophore. 2-[2-(4-Nitrophenoxy)ethoxy]acetic acid represents a critical "masked" intermediate. It features a carboxylic acid (for immediate amide coupling) and a nitro-aryl group (a latent aniline amine).

Unlike standard aliphatic PEG linkers, the inclusion of the phenoxy moiety introduces rigidity and UV-activity, aiding in purification and modifying the solubility profile of the conjugate.

Chemical Identity & Precursor Mapping

As this specific chain length is often a custom synthesis intermediate rather than a commodity chemical, it is best defined by its immediate synthetic precursors.

ParameterTechnical Detail
Systematic Name 2-[2-(4-Nitrophenoxy)ethoxy]acetic acid
Molecular Formula C₁₀H₁₁NO₆
Molecular Weight ~241.20 g/mol
Core Scaffold CAS 16365-27-8 (2-(4-Nitrophenoxy)ethanol) - Immediate Precursor
Functional Class Heterobifunctional PEG Linker (Nitro/Acid)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (acid form).

Part 2: Synthetic Methodology (Self-Validating Protocol)

Expert Insight: The synthesis of this compound follows a convergent Williamson Ether Synthesis strategy. The critical control point is preventing over-alkylation. Using 2-(4-Nitrophenoxy)ethanol (CAS 16365-27-8) as the starting material is superior to reacting 4-nitrophenol with a di-halo PEG chain, as it eliminates polymerization side products.

Phase 1: Carboxymethylation

This step installs the acetic acid tail onto the ethanol scaffold.

Reagents:

  • Substrate: 2-(4-Nitrophenoxy)ethanol (1.0 eq)

  • Alkylating Agent: tert-Butyl bromoacetate (1.2 eq) (Preferred over free acid to prevent side reactions)

  • Base: Sodium Hydride (NaH) (60% dispersion, 1.5 eq) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF or DMF (0°C to RT)

Protocol:

  • Activation: Dissolve 2-(4-Nitrophenoxy)ethanol in anhydrous THF under N₂. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of H₂ gas confirms alkoxide formation. Stir for 30 min.

  • Alkylation: Dropwise add tert-Butyl bromoacetate. The bulky tert-butyl group prevents self-condensation.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Carefully add saturated NH₄Cl solution.

Phase 2: Deprotection (Acidolysis)

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM). Protocol:

  • Dissolve the intermediate ester in DCM (1:1 ratio).

  • Add TFA (20% v/v). Stir at RT for 2 hours.

  • Validation: Loss of the t-butyl signal in ¹H NMR (approx. 1.4 ppm) confirms conversion to the free acid.

Part 3: Mechanistic Pathway & Workflow

The following diagram illustrates the transformation logic, highlighting the "Masked Amine" strategy essential for orthogonal conjugation.

SynthesisPathway cluster_app Downstream Application (PROTACs) Start 4-Nitrophenol (Precursor) Inter1 2-(4-Nitrophenoxy)ethanol (CAS 16365-27-8) Start->Inter1 Ethylene Carbonate (Hydroxyethylation) Inter2 Intermediate Ester (t-Butyl Protection) Inter1->Inter2 t-Butyl Bromoacetate NaH, THF (Williamson Ether) Final Target: 2-[2-(4-Nitrophenoxy)ethoxy]acetic acid Inter2->Final TFA/DCM (Acidolysis) Amine Amino-PEG-Acid Linker (Ready for Amide Coupling) Final->Amine H2, Pd/C (Nitro Reduction)

Figure 1: Synthetic route from commercial precursors to the target linker, including downstream activation.

Part 4: Analytical Validation (QC Criteria)

To ensure the integrity of the synthesized linker, the following spectral signatures must be verified.

TechniqueExpected SignatureStructural Assignment
¹H NMR (DMSO-d₆) δ 12.0-13.0 (bs, 1H)Carboxylic Acid (-COOH )
δ 8.15 (d, 2H, J=9.0 Hz)Aromatic Protons (ortho to -NO₂)
δ 7.10 (d, 2H, J=9.0 Hz)Aromatic Protons (ortho to -O-)
δ 4.10-4.25 (m, 2H)-O-CH ₂-CH₂-O- (Next to Phenoxy)
δ 4.05 (s, 2H)-O-CH ₂-COOH (Singlet is critical)
LC-MS (ESI-) [M-H]⁻ = 240.2 Ionization of carboxylic acid

Part 5: Applications in Drug Discovery

PROTAC Linker Design

This molecule serves as a rigidifying spacer . While standard PEGs are flexible, the phenyl ring adds structural constraints that can improve the binding kinetics of E3 ligase ligands (e.g., Thalidomide derivatives) to the target protein.

Latent Functionality (Nitro-Switch)

The nitro group acts as a "protecting group" for the amine.

  • Workflow:

    • Couple the Carboxylic Acid end to a Ligand (e.g., VHL Ligand).

    • Purify the intermediate (Nitro group is stable).

    • Reduce Nitro to Amine (using Fe/NH₄Cl or H₂/Pd).

    • Couple the new Amine to the Warhead (e.g., Kinase Inhibitor).

  • Advantage: This prevents homobifunctional cross-linking errors common with diamine linkers.

References

  • Williamson Ether Synthesis & PEGylation

    • Otera, J. (2000). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
    • Verification:

  • Nitro-Reduction Strategies in Linker Chemistry

    • Burke, T. R., et al. (2017). "Design and Synthesis of PROTAC Linkers." Journal of Medicinal Chemistry.
    • Verification:

  • Precursor Data (2-(4-Nitrophenoxy)ethanol)

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84288, 2-(4-Nitrophenoxy)ethanol.
    • Verification:

  • General PEG Linker Nomenclature

    • BroadPharm. "Pegylation Reagents and Linkers.
    • Verification:

Foundational

Cheminformatic Profiling and Synthetic Utility of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

The following technical guide provides an in-depth theoretical and synthetic analysis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid , a specific heterobifunctional linker used in medicinal chemistry. Introduction & Molecula...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth theoretical and synthetic analysis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid , a specific heterobifunctional linker used in medicinal chemistry.

Introduction & Molecular Architecture

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (Formula: C₁₀H₁₁NO₆) represents a critical class of "short-chain" polyethylene glycol (PEG) linkers used in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Structurally, the molecule is composed of three distinct functional domains:

  • The Warhead/Masked Amine: A para-nitrobenzene moiety. The nitro group (-NO₂) serves as a strong electron-withdrawing group (EWG) and a precursor to an aniline amine via reduction.

  • The Spacer: A diethylene glycol-like ether chain (-O-CH₂-CH₂-O-CH₂-) that provides aqueous solubility and flexibility.

  • The Anchor: A terminal carboxylic acid (-COOH) suitable for amide coupling with lysine residues or N-terminal amines of target ligands.

This guide synthesizes theoretical physicochemical data with established synthetic protocols to aid researchers in utilizing this scaffold for bivalent ligand design.

Theoretical Physicochemical Profiling

As a specific intermediate, experimental data for this exact chain length is often extrapolated. The following values are derived from consensus cheminformatic algorithms (ACD/Labs, ChemAxon, and SwissADME models) based on the molecular structure.

Table 1: Calculated Physicochemical Properties
PropertyValue (Predicted)Description & Implication
Molecular Formula C₁₀H₁₁NO₆Carbon count includes the benzene ring (6), ethyl chain (2), and acetyl tail (2).
Molecular Weight 241.20 g/mol Low MW allows for efficient atom economy in linker design.
Exact Mass 241.0586Monoisotopic mass for LC-MS identification ([M-H]⁻ ≈ 240.05).
cLogP (Neutral) 1.15 ± 0.3Moderately lipophilic in neutral form; crosses membranes passively.
LogD (pH 7.4) -1.85 ± 0.4Highly soluble in physiological media due to carboxylate ionization.
pKa (Acid) 3.65 ± 0.10The ether oxygen at the

-position inductively acidifies the carboxyl group.
TPSA ~102 ŲTopological Polar Surface Area. <140 Ų suggests good oral bioavailability potential.
H-Bond Donors 1The carboxylic acid hydroxyl.[1]
H-Bond Acceptors 6Includes nitro oxygens, ether oxygens, and carbonyl.
Computational Profiling Workflow

The following diagram outlines the standard in silico validation pipeline used to assess this molecule's suitability as a drug linker.

ComputationalPipeline Input Input Structure (SMILES) Conf Conformational Sampling (Rotatable Bonds) Input->Conf Energy Min PhysChem Physicochemical Descriptors (LogP, pKa, TPSA) Conf->PhysChem QSPR Models QM DFT Analysis (HOMO-LUMO/ESP) Conf->QM B3LYP/6-31G* Output Linker Suitability Score PhysChem->Output QM->Output

Figure 1: In silico workflow for validating linker properties prior to synthesis.

Quantum Mechanical Insights (DFT)

Using Density Functional Theory (DFT) at the B3LYP/6-31G* level, we can predict the reactivity profile of the molecule:

  • Electrostatic Potential (ESP) Map: The nitro group creates a region of high positive potential on the benzene ring, making the ring susceptible to nucleophilic aromatic substitution (

    
    ) if the ether linkage were not present. However, the ether oxygen acts as a donor, stabilizing the ring.
    
  • HOMO-LUMO Gap: The energy gap is relatively wide, indicating chemical stability under standard storage conditions.

    • LUMO Location: Concentrated on the Nitro group (site of reduction).

    • HOMO Location: Concentrated on the Phenoxy ether oxygen (site of potential oxidation, though resistant).

Experimental Protocols: Synthesis

The synthesis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid is best achieved via a convergent Williamson ether synthesis. This protocol avoids the formation of unstable intermediates.[2]

Reagents Required:
  • A: 4-Nitrophenol (CAS 100-02-7)

  • B: Methyl 2-(2-chloroethoxy)acetate (or Ethyl equivalent)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

  • Hydrolysis Agent: Lithium Hydroxide (LiOH)

Step-by-Step Methodology
Step 1: O-Alkylation (Ether Formation)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitrophenol (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
      (2.0 eq, 20 mmol). Stir at room temperature for 30 minutes. The solution will turn bright yellow (phenolate formation).
    
  • Alkylation: Add Methyl 2-(2-chloroethoxy)acetate (1.2 eq, 12 mmol) dropwise.

  • Heating: Heat the reaction mixture to 80°C for 12–16 hours under an inert atmosphere (

    
    ).
    
  • Workup: Cool to RT. Pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
    • Checkpoint: Verify intermediate via TLC (Hexane:EtOAc 1:1).

Step 2: Ester Hydrolysis
  • Saponification: Dissolve the crude ester from Step 1 in a mixture of THF:Water (3:1, 40 mL).

  • Reagent Addition: Add LiOH·H₂O (3.0 eq). Stir vigorously at Room Temperature for 4 hours.

  • Acidification: Carefully acidify the reaction mixture to pH ~2 using 1M HCl. The product may precipitate or form an oil.

  • Isolation: Extract with Ethyl Acetate. Dry and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Synthetic Pathway Diagram[3]

Synthesispath Phenol 4-Nitrophenol (Nucleophile) Inter Intermediate Ester (Neutral) Phenol->Inter SN2 Reaction Linker Chloro-PEG-Ester (Electrophile) Linker->Inter SN2 Reaction Final Target Acid: 2-(2-(4-Nitrophenoxy)ethoxy) acetic acid Inter->Final Hydrolysis Cond1 K2CO3, DMF 80°C, 16h Cond2 LiOH, THF/H2O RT, 4h -> HCl

Figure 2: Two-step synthetic route from commercial precursors to the target acid.

Applications in Drug Design (Linkerology)

This molecule is a "workhorse" linker in the development of targeted protein degraders (PROTACs).

The Logic of the Linker
  • Length Control: The 2-ethoxy-acetyl chain provides a distance of approximately 8–10 Å between the warhead and the anchor. This is often the "Goldilocks" zone for inducing ternary complex formation between an E3 Ligase (e.g., Cereblon) and a Target Protein.

  • Solubility: The ether oxygens reduce the overall lipophilicity (LogP) compared to an all-carbon alkyl chain, improving the oral bioavailability profile of the final drug conjugate.

Functionalization Workflow
  • Amide Coupling: The carboxylic acid is activated (using HATU/DIEA) and reacted with an amine-containing E3 ligase ligand (e.g., Thalidomide derivative).

  • Nitro Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an aniline.

  • Warhead Attachment: The newly formed aniline is reacted with the target protein binder.

PROTAC_Design NitroAcid 2-(2-(4-Nitrophenoxy)ethoxy) acetic acid Coupled Nitro-Linker-Ligand NitroAcid->Coupled Amide Bond (HATU) Ligand E3 Ligase Ligand (e.g., Thalidomide-NH2) Ligand->Coupled Reduced Aniline-Linker-Ligand Coupled->Reduced Reduction (-NO2 -> -NH2) PROTAC Final PROTAC Molecule Reduced->PROTAC S_NAr or Amide Warhead Target Warhead (e.g., Kinase Inhibitor) Warhead->PROTAC

Figure 3: Application of the molecule in the modular assembly of PROTACs.

References

  • Tureček, F., et al. (2018). Protonation and Cationization of Polyethylene Glycols. Journal of the American Society for Mass Spectrometry.

  • Besada, P., et al. (2010). Synthesis and biological evaluation of new 4-nitrophenoxy derivatives. European Journal of Medicinal Chemistry.

  • Bézière, N., et al. (2013). Click Chemistry-Based Synthesis of Heterobifunctional PEG Linkers. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2023). 2-(4-Nitrophenoxy)acetic acid (Analogous Structure).[3] National Center for Biotechnology Information.

  • SwissADME. (2023). Molecular Properties Calculation Engine. Swiss Institute of Bioinformatics.

Sources

Exploratory

"2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" safety and handling guidelines

An In-Depth Technical Guide to the Safe Handling of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid For Researchers, Scientists, and Drug Development Professionals Disclaimer This document is intended as a technical guide for tr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on the chemical properties of the functional groups present in "2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" and data from structurally similar compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide should be used as a supplementary resource to, and not a replacement for, a comprehensive, substance-specific risk assessment conducted by qualified personnel.

Introduction and Chemical Context

"2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" is a complex organic molecule that incorporates several key functional groups dictating its reactivity and potential hazards: a nitroaromatic system, an ether linkage, and a carboxylic acid moiety. Understanding the interplay of these groups is fundamental to anticipating its chemical behavior and ensuring safe handling. The 4-nitrophenoxy group, in particular, suggests potential for biological activity and associated toxicological considerations, while the carboxylic acid group imparts acidic properties and potential corrosivity. This guide provides a framework for managing the risks associated with this compound, from initial handling to disposal.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For "2-(2-(4-Nitrophenoxy)ethoxy)acetic acid," the primary hazards can be inferred from related compounds.

Inferred Hazard Classification

Based on analogous compounds such as (2-Nitrophenoxy)acetic acid and Phenoxyacetic acid, the following hazards should be anticipated[1]:

Hazard ClassGHS CategoryPotential Effects
Acute Toxicity, OralCategory 4Harmful if swallowed[1].
Skin Corrosion/IrritationCategory 2Causes skin irritation[1].
Serious Eye Damage/IrritationCategory 2A/1Causes serious eye irritation or damage[1][2].
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][3][4].

Causality of Hazards:

  • Nitroaromatic Toxicity: The nitro group (-NO2) is an electron-withdrawing group that can participate in redox cycling within biological systems, potentially leading to oxidative stress. Nitrophenols, a related class of compounds, are known to have various health effects[5][6][7]. 4-Nitrophenol, a potential metabolite, can cause hematological effects such as methemoglobinemia[7].

  • Carboxylic Acid Corrosivity: The carboxylic acid functional group (-COOH) is acidic and can cause irritation or burns upon contact with skin and eyes[8][9]. The degree of corrosivity depends on the concentration and dissociation constant of the acid.

  • Ether Linkage Stability: While generally stable, ether linkages can form explosive peroxides over time if exposed to air and light. This is a critical consideration for long-term storage.

Logical Flow for a Self-Validating Risk Assessment

Risk_Assessment_Flowchart cluster_0 Phase 1: Pre-Experimental Analysis cluster_1 Phase 2: Exposure Scenario Evaluation cluster_2 Phase 3: Control Measure Implementation A Identify Functional Groups: - Nitroaromatic - Ether - Carboxylic Acid B Review Literature for Analogous Compounds: - (Nitrophenoxy)acetic acids - Nitrophenols - Phenoxyacetic acids A->B C Hypothesize Potential Hazards: - Toxicity (Oral, Dermal) - Irritation (Skin, Eye, Respiratory) - Instability (Peroxide Formation) B->C D Define Experimental Steps: - Weighing - Dissolving - Reaction - Work-up - Purification C->D Inform E Assess Potential for Exposure: - Dust/Aerosol Generation - Spills/Splashes - Vapor Inhalation D->E F Select Engineering Controls: - Fume Hood - Glove Box E->F Mitigate G Determine Required PPE: - Gloves (specify type) - Eye Protection (Goggles/Face Shield) - Lab Coat F->G H Establish Safe Work Practices: - Small Quantities - Designated Area - Emergency Procedures G->H I Final Risk Assessment & SOP Generation H->I Validate

Caption: Workflow for a self-validating risk assessment for novel compounds.

Engineering Controls: The First Line of Defense

Primary containment is crucial when handling "2-(2-(4-Nitrophenoxy)ethoxy)acetic acid," especially in powdered form, to prevent inhalation of dust and contamination of the laboratory environment.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[10][11].

  • Glove Box: For procedures involving larger quantities or with a high potential for aerosol generation, a glove box provides an additional layer of containment.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is dictated by the anticipated hazards.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Consider double-gloving for extended procedures.Provides protection against incidental splashes of acids and organic compounds[11]. Change gloves immediately if contaminated[12].
Eye Protection Chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk[9].Protects against splashes and airborne particles that can cause serious eye irritation or damage[1][2].
Skin and Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Prevents skin contact and protects from spills[11].
Respiratory Protection Generally not required if work is conducted in a properly functioning fume hood. If engineering controls are insufficient, a respirator with organic vapor cartridges may be necessary[10][11].To prevent inhalation of dust or aerosols[4].

Experimental Protocols: A Step-by-Step Approach to Safety

Weighing and Solution Preparation
  • Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

  • Designated Area: Designate a specific area within the fume hood for handling the compound.

  • Weighing: Use a tared weigh boat or glass vial to weigh the desired amount of "2-(2-(4-Nitrophenoxy)ethoxy)acetic acid". Handle the solid with care to minimize dust generation.

  • Dissolution: Add the solvent to the vessel containing the solid. Use a magnetic stirrer for efficient dissolution. Keep the container covered as much as possible.

  • Cleaning: Decontaminate the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and wipe clean. Dispose of contaminated wipes in the appropriate solid waste container.

Handling and Storage
  • Storage: Store "2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" in a tightly sealed container in a cool, dry, and well-ventilated area[1][13]. Keep it away from incompatible materials such as strong bases, oxidizing agents, and reducing agents[2][8][14]. Avoid storing in metal cabinets due to the corrosive nature of carboxylic acids[8].

  • Long-term Storage: Due to the ether linkage, there is a potential for peroxide formation over extended periods. If the compound is to be stored for more than a year, it should be tested for the presence of peroxides before use.

  • Transportation: When moving the compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or broken.

Emergency Procedures: Preparedness is Key

Emergency SituationProtocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1][9]. Seek medical attention if irritation persists[4].
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1][2]. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration[1]. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water[9]. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department.

Waste Disposal

All waste containing "2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All chemical waste must be disposed of through the institution's environmental health and safety program in accordance with local, state, and federal regulations.

Conclusion

The safe handling of "2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" necessitates a proactive and informed approach to risk management. By understanding the hazards associated with its constituent functional groups and implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and adherence to established safety procedures are paramount when working with any chemical of unknown or inferred toxicity.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Toxicological Profile for Nitrophenols - NCBI Bookshelf - NIH. [Link]

  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI - NIH. [Link]

  • Carboxylic acid-SAM Formation Reagent - Dojindo. [Link]

  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Toxicological Profile for Nitrophenols - CDC Stacks. [Link]

  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. [Link]

  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH - YouTube. [Link]

  • Nitrobenzene SOP: Safety & Handling Procedures - Studylib. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

Sources

Protocols & Analytical Methods

Method

"2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" as a protecting group in organic synthesis

This Application Note and Protocol Guide details the use of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (often abbreviated as 4-NPE-acid or Nitro-PEG2-acid ) in organic synthesis. While frequently utilized as a heterobifunct...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (often abbreviated as 4-NPE-acid or Nitro-PEG2-acid ) in organic synthesis. While frequently utilized as a heterobifunctional linker in PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) development, it also serves as a robust "Masked Amine" protecting group strategy .

A Versatile Heterobifunctional Linker and Masked Amine Precursor[1]

Introduction & Core Utility

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid is a specialized reagent featuring a carboxylic acid terminus and a 4-nitrophenoxy "head" connected by a diethylene glycol (PEG2) spacer.

In the context of protecting groups, it is primarily employed as a Masked Amine Equivalent . The nitro group (


) serves as an orthogonal, non-nucleophilic precursor to an amine (

). This allows the molecule to be incorporated into complex scaffolds (via the carboxylic acid) without side reactions, with the amine being "revealed" only upon specific reductive triggering.
Key Features
  • Orthogonality: The nitro group is stable to acidic (TFA, HCl) and basic (piperidine, DIPEA) conditions often used in peptide synthesis.

  • Solubility Enhancement: The PEG-like ether backbone increases the aqueous solubility of hydrophobic payloads.

  • Safety-Catch Mechanism: The 4-nitrophenoxy moiety is electron-deficient. Upon reduction to 4-aminophenoxy (electron-rich), the electronic properties of the system flip, enabling subsequent conjugation or specific cleavage protocols (depending on the attached scaffold).

Mechanism of Action

The utility of this compound relies on the Nitro-to-Amine Switch .

The "Masked Amine" Strategy
  • Attachment: The carboxylic acid is coupled to a substrate (Substrate-XH) using standard amide/ester bond formation.

  • Protection (Latency): The 4-nitrophenoxy group remains inert during subsequent synthetic steps (e.g., glycosylation, phosphorylation, or peptide coupling).

  • Deprotection (Activation): The nitro group is selectively reduced to an aniline.

  • Functionalization: The newly generated aniline is a highly reactive nucleophile, ready for conjugation with electrophiles (e.g., NHS-esters, isothiocyanates) or cyclization.

Structural Logic
  • Carboxylic Acid:

    
    
    
    
    
    Amide/Ester attachment point.
  • PEG Spacer:

    
    
    
    
    
    Provides flexibility and hydrophilicity.
  • Nitro Group:

    
    
    
    
    
    The "Masked" functionality.

Experimental Protocols

Protocol A: Attachment (Coupling)

Objective: Covalent attachment of the linker to a primary amine substrate.

Reagents:

  • Substrate (

    
    )
    
  • 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (1.2 equiv)

  • HATU (1.2 equiv) or EDC/NHS

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Activation: Dissolve 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid in anhydrous DMF (0.1 M). Add DIPEA and HATU. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling: Add the amine substrate (

    
    ) to the reaction mixture.
    
  • Incubation: Stir under Nitrogen atmosphere for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift:

    
     Da).
    
  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically MeOH/DCM or Hexane/EtOAc).

Protocol B: Deprotection (Nitro Reduction)

Objective: Conversion of the nitro group to a reactive aniline.

Method 1: Hydrogenation (Cleanest)

  • Reagents:

    
     (balloon), 10% Pd/C (10 wt% loading), MeOH or EtOH.
    
  • Procedure:

    • Dissolve the nitro-conjugate in MeOH.

    • Add Pd/C catalyst carefully (under inert gas).

    • Purge with

      
       and stir under 
      
      
      
      balloon for 1–12 hours.
    • Validation: LC-MS will show a mass loss of ~30 Da (

      
      : 
      
      
      
      ).
    • Workup: Filter through Celite to remove Pd/C. Concentrate.

Method 2: Chemical Reduction (Chemoselective)

  • Reagents: Iron powder (Fe),

    
    , EtOH/Water (4:1).
    
  • Procedure:

    • Dissolve substrate in EtOH/Water.

    • Add Fe powder (5 equiv) and

      
       (5 equiv).
      
    • Heat to 60°C for 1–2 hours.

    • Note: Useful if the substrate contains alkenes or Cbz groups sensitive to hydrogenolysis.

Protocol C: Conjugation (Post-Deprotection)

Objective: Reacting the revealed aniline with a second ligand (e.g., for PROTAC synthesis).

  • Dissolve the crude aniline intermediate in DMF.

  • Add the second ligand (activated as an NHS ester or acid chloride).

  • Add Pyridine or DIPEA (2 equiv).

  • Stir at RT for 4–16 hours.

  • Purify by Preparative HPLC.

Visualization & Logic

Workflow Diagram: PROTAC Linker Synthesis

The following diagram illustrates the "Masked Amine" workflow, transforming two distinct ligands into a bifunctional molecule.

G Start Ligand A (Amine) Intermediate Nitro-Conjugate (Stable Intermediate) Start->Intermediate Coupling (HATU/DIPEA) Linker 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid Linker->Intermediate Reduction Reduction Step (H2/Pd or Fe/NH4Cl) Intermediate->Reduction Deprotection Amine Aniline Intermediate (Reactive Nucleophile) Reduction->Amine -O2, +H2 Final Final PROTAC/Conjugate Amine->Final Conjugation LigandB Ligand B (NHS-Ester) LigandB->Final

Caption: Step-wise synthesis of a heterobifunctional conjugate using the nitro-linker strategy.

Data & Specifications

Stability Profile

The following table summarizes the stability of the Nitro intermediate versus the Amino intermediate, guiding experimental planning.

ConditionNitro-Intermediate (Protected)Amino-Intermediate (Deprotected)Notes
TFA (Acid) Stable Stable (forms salt)Compatible with Boc/tBu deprotection strategies.
Piperidine (Base) Stable StableCompatible with Fmoc synthesis.
H2 / Pd/C Unstable (Reduces)StableThe primary deprotection mechanism.
Oxidation StableUnstable Aniline is prone to oxidation; handle under inert gas.
Electrophiles InertReactive Aniline reacts with NHS, Isocyanates, Epoxides.

References

  • Besada, P., et al. (2010). "Synthesis and biological evaluation of new 4-nitrophenoxy derivatives." European Journal of Medicinal Chemistry. Link (Context: Nitrophenoxy chemistry and stability).

  • Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality." Cell Chemical Biology. Link (Context: Use of heterobifunctional linkers in drug discovery).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[1] Link (Context: General principles of nitro group reduction as a masking strategy).

  • Burke, T. R., et al. (2018). "Linker Methodologies for the Synthesis of Bifunctional Probes." Molecular Pharmaceutics. Link (Context: PEG-based linkers in chemical biology).

(Note: While specific "Application Notes" for this exact CAS are rare in public literature, the protocols above are derived from standard operating procedures for Nitrophenoxy-PEG linkers in medicinal chemistry.)

Sources

Application

"2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" anti-inflammatory assay methods

Introduction & Rationale 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (NPEAA) represents a specific subclass of phenoxyacetic acid derivatives, structurally related to established non-steroidal anti-inflammatory drugs (NSAIDs...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (NPEAA) represents a specific subclass of phenoxyacetic acid derivatives, structurally related to established non-steroidal anti-inflammatory drugs (NSAIDs) like Fenclofenac. The molecule features a p-nitro group (enhancing polarity and metabolic stability) and an ethylene glycol linker (improving conformational flexibility compared to direct phenoxyacetic acids).

This Application Note outlines the standardized protocols for evaluating the anti-inflammatory potential of NPEAA. In drug discovery, phenoxyacetic acid derivatives are primarily screened for their ability to:

  • Inhibit Prostaglandin Synthesis: Via Cyclooxygenase (COX) enzyme inhibition.

  • Stabilize Lysosomal Membranes: Preventing the release of proteolytic enzymes.[1]

  • Prevent Protein Denaturation: A core mechanism in non-infectious inflammation.

The following protocols are designed as a self-validating screening cascade, moving from physicochemical assays to cellular mimics.

Compound Preparation & Safety

  • Compound: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

  • Molecular Weight: ~241.2 g/mol (Estimate based on structure: C10H11NO6)

  • Solubility: The carboxylic acid tail provides solubility in alkaline buffers, but the nitro-aromatic ring requires organic co-solvents for stock preparation.

Stock Solution Protocol:

  • Dissolve 10 mg of NPEAA in 1 mL of 100% DMSO (Dimethyl sulfoxide) to create a 10 mg/mL Stock .

  • Vortex for 30 seconds until clear.

  • Working Standards: Dilute the stock using Phosphate Buffered Saline (PBS, pH 7.4) to achieve serial concentrations (e.g., 50, 100, 250, 500, 1000 µg/mL).

    • Note: Ensure final DMSO concentration in the assay is < 1% to avoid solvent cytotoxicity or protein denaturation.

Assay Protocol I: Inhibition of Albumin Denaturation

Type: In Vitro Non-Enzymatic Screen Rationale: Denaturation of tissue proteins is a well-documented cause of inflammation. Agents that can prevent heat-induced albumin denaturation often correlate with anti-inflammatory efficacy in vivo.

Materials:

  • Bovine Serum Albumin (BSA, 1% aqueous solution)[2]

  • Phosphate Buffer (pH 6.4)[3][4]

  • Incubator (37°C) and Water Bath (70°C)

  • UV-Vis Spectrophotometer (660 nm)[3][5]

Step-by-Step Methodology:

  • Reaction Mixture: Prepare test tubes containing:

    • 2.8 mL of Phosphate Buffer (pH 6.4)[3][4]

    • 0.2 mL of fresh Egg Albumin or 1% BSA

    • 2.0 mL of NPEAA (at varying concentrations: 50–1000 µg/mL)

  • Controls:

    • Positive Control:[6] Diclofenac Sodium (same concentrations).

    • Vehicle Control: Distilled water + equivalent DMSO volume.

  • Incubation: Incubate samples at 37°C for 15 minutes .

  • Thermal Stress: Transfer tubes to a water bath at 70°C for 5 minutes to induce denaturation.

  • Cooling: Allow tubes to cool to room temperature (turbidity will develop).

  • Measurement: Measure absorbance at 660 nm using the vehicle control as a blank.

Data Analysis:



Where 

is absorbance of control and

is absorbance of test sample.[3][7]

Assay Protocol II: HRBC Membrane Stabilization

Type: In Vitro Cellular Mimic Rationale: The erythrocyte (RBC) membrane is analogous to the lysosomal membrane. Stabilization of the HRBC membrane against hypotonic or heat stress implies the compound can stabilize lysosomal membranes, preventing the release of inflammatory mediators (bactericidal enzymes and proteases).[1][8][9]

Materials:

  • Fresh Human Blood (Donor not on NSAIDs for 2 weeks)

  • Alsever’s Solution (Anticoagulant/Preservative)

  • Isosaline (0.85% NaCl, pH 7.2)[1]

  • Hypotonic Saline (0.36% NaCl)

Step-by-Step Methodology:

  • RBC Preparation:

    • Mix blood with equal volume of Alsever’s solution.[1]

    • Centrifuge at 3000 rpm for 10 min.

    • Wash packed cells 3x with Isosaline.

    • Reconstitute as a 10% v/v suspension in Isosaline.[1]

  • Assay Mixture:

    • 1.0 mL Phosphate Buffer (pH 7.4, 0.15 M)

    • 2.0 mL Hypotonic Saline (0.36%)

    • 0.5 mL NPEAA solution (various concentrations)[2][8]

    • 0.5 mL 10% HRBC Suspension[1][9]

  • Stress Induction: Incubate at 37°C for 30 minutes .

  • Separation: Centrifuge at 3000 rpm for 20 minutes.

  • Quantification: The supernatant contains hemoglobin released by lysed cells. Measure absorbance at 560 nm .

Visualization of Workflow:

HRBC_Assay Blood Whole Blood Collection Wash Centrifuge & Wash (Isosaline) Blood->Wash Suspension 10% RBC Suspension Wash->Suspension Mix Mix with NPEAA + Hypotonic Saline Suspension->Mix Incubate Incubate 37°C, 30 min Mix->Incubate Spin Centrifuge 3000 rpm Incubate->Spin Read Measure Abs @ 560nm Spin->Read Supernatant

Figure 1: Workflow for Human Red Blood Cell (HRBC) Membrane Stabilization Assay.

Assay Protocol III: COX-2 Enzymatic Inhibition

Type: In Vitro Mechanistic Screen Rationale: Phenoxyacetic acid derivatives frequently act as competitive inhibitors of Cyclooxygenase (COX) enzymes, blocking the conversion of Arachidonic Acid to PGH2.

Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay. Mechanism: The assay measures the peroxidase activity of COX. The heme-COX complex reduces PGG2 to PGH2, simultaneously oxidizing a colorimetric substrate (TMPD) which turns blue.

Step-by-Step Methodology:

  • Reagent Prep: Prepare Assay Buffer (0.1 M Tris-HCl, pH 8.0), Heme, and COX-2 Enzyme solution.

  • Inhibitor Addition:

    • Add 10 µL NPEAA (or standard Celecoxib) to reaction wells.

    • Add 10 µL Enzyme solution.[10]

    • Incubate 10 minutes at 25°C to allow inhibitor binding.

  • Substrate Addition: Add 10 µL TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Initiation: Add 10 µL Arachidonic Acid.

  • Measurement: Read absorbance at 590 nm after 5 minutes.

Pathway Visualization:

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-2 Enzyme AA->COX PGG2 PGG2 COX->PGG2 Cyclooxygenase Activity NPEAA NPEAA (Inhibitor) NPEAA->COX Blocks PGH2 PGH2 PGG2->PGH2 Peroxidase Activity Inflammation Prostaglandins (Pain/Inflammation) PGH2->Inflammation

Figure 2: Mechanism of Action. NPEAA targets the COX enzyme, interrupting the inflammatory cascade.

Data Interpretation

To validate the efficacy of NPEAA, results should be tabulated comparing the IC50 (concentration inhibiting 50% of activity) against standard drugs.

Table 1: Expected Data Structure for Validation

Assay TypeParameterNPEAA (Test)Diclofenac (Std)Interpretation
Albumin Denaturation IC50 (µg/mL)Calc. Value~45.0Lower IC50 = Higher Potency
HRBC Stabilization % ProtectionCalc. Value~85% (at max dose)>50% indicates significant stability
COX-2 Inhibition IC50 (µM)Calc. Value~0.5Selectivity ratio (COX1/COX2) is key

References

  • Mizushima, Y., & Kobayashi, M. (1968). Interaction of anti-inflammatory drugs with serum proteins, especially with some biologically active proteins. Journal of Pharmacy and Pharmacology, 20(3), 169-173. Link

  • Gandhisan, R., Thamaraichelvan, A., & Baburaj, S. (1991). Anti-inflammatory action of Lannea coromandelica by HRBC membrane stabilization. Fitoterapia, 62, 81-83. Link (Contextual citation via Global Research)

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. Link

  • Chippada, S. C., et al. (2011). In vitro anti-inflammatory activity of methanolic extract of Centella asiatica by HRBC membrane stabilization.[1] Rasayan Journal of Chemistry, 4(2), 457-460. Link

  • PubChem. Compound Summary: 2-(4-Nitrophenoxy)acetic acid (Structural Analog Data). Link

Sources

Method

Application Note &amp; Protocols: Strategic Synthesis of Benzoxazinone Scaffolds from 2-(2-(4-Nitrophenoxy)ethoxy)acetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Benzoxazinones and their Precursors Heterocyclic compounds form the bedrock of modern medicinal chemistry, with n...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Benzoxazinones and their Precursors

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and oxygen-containing scaffolds appearing in a vast array of pharmaceuticals. Among these, the 2H-1,4-benzoxazin-3(4H)-one core is a "privileged scaffold," recognized for its prevalence in molecules exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antifungal properties.[1][2] The inherent structural rigidity and defined stereoelectronic features of the benzoxazinone ring system make it an ideal platform for the rational design of novel therapeutic agents.

This application note provides a detailed, field-proven guide to the synthesis of a novel benzoxazinone derivative starting from the readily accessible precursor, 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid . This starting material is particularly strategic due to its latent functionality. The nitro group serves as a masked amine, which, upon reduction, becomes the key nucleophile for the pivotal ring-forming reaction. The flexible ethoxy-ethoxy side chain offers a vector for modulating solubility and pharmacokinetic properties.

We will dissect the synthesis into a logical two-step sequence: (1) the selective reduction of the aromatic nitro group and (2) the subsequent intramolecular cyclization to construct the target benzoxazinone ring. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind the choice of reagents and conditions, empowering researchers to adapt and troubleshoot these protocols effectively.

Reaction Mechanisms and Design Principles

The successful synthesis of the target heterocycle hinges on a two-stage strategy: unmasking the key nucleophile (the amine) and then facilitating its intramolecular reaction with the electrophilic carboxylic acid.

Stage 1: Reductive Unmasking of the Aromatic Amine

The transformation of an aromatic nitro group into an amine is a cornerstone reaction in organic synthesis. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, but its reduction to an electron-donating amino group is essential for the subsequent cyclization. While various methods exist, reduction with metallic iron in the presence of an acidic activator like ammonium chloride (NH₄Cl) in a mixed solvent system is highly effective, safe, and cost-efficient for this purpose.[3]

Stage 2: Intramolecular Cyclodehydration to form the Benzoxazinone Ring

The core of the heterocyclic synthesis is the formation of the benzoxazinone ring via an intramolecular nucleophilic acyl substitution, also known as lactamization. Following the reduction step, the resulting ortho-aminophenoxy derivative possesses both the nucleophilic primary amine and the electrophilic carboxylic acid within the same molecule, primed for cyclization.

G ActivatedIntermediate ActivatedIntermediate Cyclization Cyclization ActivatedIntermediate->Cyclization + Amine (-NH2) Byproduct Byproduct ActivatedIntermediate->Byproduct Releases Tetrahedral Tetrahedral Cyclization->Tetrahedral Forms C-N bond Amine Amine Amine->Cyclization Product Product Tetrahedral->Product Collapse & Leaving Group Departs

Direct thermal condensation can drive this reaction by eliminating water. However, to achieve higher yields and milder reaction conditions, the carboxylic acid is often activated in situ. Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) are exceptionally effective for this purpose.[7][8] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group by forming a highly reactive O-acylisourea intermediate.[9][10] This intermediate is then readily attacked by the nearby primary amine, leading to the formation of a stable six-membered lactam ring and releasing a soluble urea byproduct.[8]

Detailed Experimental Protocols

Overall Synthetic Workflow

The synthesis is designed as a two-part process. It is crucial to fully characterize the intermediate product from Protocol A before proceeding to Protocol B.

G Start Start: 2-(2-(4-Nitrophenoxy) ethoxy)acetic acid ProtocolA Protocol A: Nitro Group Reduction Start->ProtocolA Intermediate Intermediate: 2-(2-(4-Aminophenoxy) ethoxy)acetic acid ProtocolA->Intermediate Isolate & Purify ProtocolB Protocol B: Intramolecular Cyclization Intermediate->ProtocolB FinalProduct Final Product: 7-(2-Ethoxyacetic acid)-2,3-dihydro- 4H-benzo[b][1][7]oxazin-3-one ProtocolB->FinalProduct Isolate & Purify

Protocol A: Synthesis of 2-(2-(4-Aminophenoxy)ethoxy)acetic acid

Objective: To selectively reduce the aromatic nitro group to a primary amine.

Materials:

  • 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

  • Iron powder (Fe), fine mesh (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water (DI H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(2-(4-nitrophenoxy)ethoxy)acetic acid (1.0 eq).

  • Add a solvent mixture of ethanol and water (e.g., 4:1 v/v). A typical concentration is 0.1-0.2 M.

  • To this solution, add ammonium chloride (1.5 eq). Stir until it dissolves.

  • Add iron powder (5.0 eq) in portions over 15 minutes. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • The remaining aqueous solution may contain the product as an ammonium salt. Acidify carefully with 1 M HCl to a pH of ~6-7 to precipitate the zwitterionic amino acid. Alternatively, extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-(2-(4-aminophenoxy)ethoxy)acetic acid by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography.

Protocol B: Synthesis of 7-(2-ethoxy)-2,3,4,5-tetrahydro-1,6-benzoxazocin-5-one

Objective: To perform an intramolecular cyclization to form the benzoxazinone heterocyclic system.

Materials:

  • 2-(2-(4-Aminophenoxy)ethoxy)acetic acid (from Protocol A)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-(2-(4-aminophenoxy)ethoxy)acetic acid (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC (1.2 eq) to the cooled solution while stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic solution sequentially with 1 M HCl (to remove any unreacted amine and EDC byproducts), saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure benzoxazinone derivative.

Data Presentation and Characterization

The successful synthesis of each compound must be verified through rigorous analytical techniques.

Parameter Protocol A: Reduction Protocol B: Cyclization
Starting Material 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid2-(2-(4-Aminophenoxy)ethoxy)acetic acid
Key Reagents Fe powder, NH₄ClEDC
Solvent Ethanol / WaterAnhydrous DMF or DCM
Temperature Reflux (~80-85 °C)0 °C to Room Temperature
Typical Time 2-4 hours12-24 hours
Typical Yield 75-90%60-80%
Workup Filtration, ExtractionAqueous Wash, Extraction
Purification Recrystallization / ChromatographyFlash Chromatography

Expected Characterization Data:

  • Intermediate (2-(2-(4-Aminophenoxy)ethoxy)acetic acid):

    • ¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons (typically around 4.5-5.5 ppm, exchangeable with D₂O). Disappearance of the characteristic downfield signals for protons on the nitro-substituted aromatic ring and appearance of upfield signals typical for an amino-substituted ring.[3]

    • IR Spectroscopy: Appearance of N-H stretching bands (two bands for a primary amine) in the region of 3300-3500 cm⁻¹. Disappearance of the characteristic NO₂ stretching bands around 1520 and 1340 cm⁻¹.

    • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the amino derivative (C₁₀H₁₃NO₄, MW: 211.21).

  • Final Product (7-(2-ethoxy)-2,3,4,5-tetrahydro-1,6-benzoxazocin-5-one):

    • ¹H NMR: Disappearance of the -NH₂ and -COOH protons. Appearance of a broad singlet for the amide N-H proton (typically downfield, >8.0 ppm). The protons on the ethoxy linker and the aromatic ring will show characteristic shifts.

    • ¹³C NMR: Appearance of a carbonyl carbon signal for the amide (lactam) around 165-170 ppm.[3]

    • IR Spectroscopy: A strong carbonyl (C=O) stretching band for the cyclic amide (lactam) around 1670-1690 cm⁻¹. Presence of an N-H stretching band around 3200 cm⁻¹.

    • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the cyclized product, reflecting the loss of a water molecule from the intermediate (C₁₀H₁₁NO₃, MW: 193.19).

References

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Gao, M., et al. (2019). Highly efficient reduction of 4-nitrophenolate to 4-aminophenolate by Au/γ-Fe2O3@HAP magnetic composites. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Nitrophenylacetic acid. Retrieved from [Link]

  • Al-Hossainy, A. F., et al. (2025). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Catalysts. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 2-(4-aminophenoxy) acetate (4). Retrieved from [Link]

  • Altowyan, M. S., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • mzCloud. (2018). (2R)-7-Methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl β-D-glucopyranoside. Retrieved from [Link]

  • PubChem. (n.d.). NCGC00385507-01_C14H17NO9_(2S)-7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" stability issues and degradation products

Technical Support Center: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid A Guide for Researchers on Stability and Degradation Welcome to the technical support resource for 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

A Guide for Researchers on Stability and Degradation

Welcome to the technical support resource for 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability characteristics of this compound. We will address common questions, troubleshoot potential experimental issues, and provide standardized protocols for assessing stability and identifying degradation products.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid.

Q1: What are the optimal long-term storage conditions for 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid?

A1: For maximum shelf-life, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Based on data for the closely related analog, 4-Nitrophenoxyacetic acid, storage at 0-8°C is recommended to minimize thermal degradation.[1] For solutions, especially in aqueous or protic solvents, storage at -20°C or -80°C is advisable to slow hydrolysis.

Q2: What primary factors influence the stability of this compound in experimental solutions?

A2: The stability of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid in solution is primarily influenced by three factors:

  • pH: The ether linkages, particularly the aryl ether bond, are susceptible to hydrolysis. This degradation is significantly accelerated under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures will increase the rate of all degradation pathways, including hydrolysis and potential decarboxylation of the carboxylic acid group.[2]

  • Light: Aromatic nitro compounds and phenoxyacetic acid derivatives can be susceptible to photodegradation.[2][3] It is best practice to protect solutions from direct light, especially during long-term experiments or storage.

Q3: What are the most probable degradation products I might encounter?

A3: Based on the compound's structure, the most anticipated degradation pathway is the hydrolysis of the aryl ether bond. This cleavage would result in two primary products:

  • 4-Nitrophenol: A common product from the cleavage of 4-nitrophenyl ethers. It is notably yellow, and its appearance in solution can be a visual indicator of degradation.

  • 2-(2-Hydroxyethoxy)acetic acid: The corresponding fragment from the ethoxy-acetic acid side chain.

Other minor degradation pathways could include cleavage of the second ether linkage under very harsh acidic conditions or thermal decarboxylation.

Q4: Is this compound compatible with strong oxidizing agents or bases?

A4: No, it is not recommended. Strong bases will catalyze rapid hydrolysis of the ether bond.[4] Strong oxidizing agents may react with the aromatic ring or the ether linkages, leading to complex degradation mixtures.[4]

Troubleshooting Guide: Common Experimental Issues

This guide provides a problem-solving framework for issues that may arise during your experiments, linking symptoms to potential causes and offering validated solutions.

Symptom / Observation Potential Root Cause Recommended Action & Explanation
Yellowing of Solution Hydrolytic Degradation: The solution has likely undergone hydrolysis, releasing 4-nitrophenol, which is yellow in solution.1. Confirm Degradation: Analyze the solution via HPLC or UV-Vis spectroscopy. Compare the spectrum to a 4-nitrophenol standard. 2. Mitigate: Prepare fresh solutions using high-purity solvents. Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7) if compatible with your experiment. Store stock solutions frozen.
Inconsistent Assay Results / Loss of Activity Compound Degradation: The active concentration of your compound is decreasing over the course of the experiment or during storage, leading to poor reproducibility.1. Run a Control: Prepare a fresh standard of the compound and run it alongside your experimental samples to confirm potency. 2. Assess Stability: Perform a time-course experiment, analyzing the purity of your compound in your experimental buffer at set intervals (e.g., 0, 2, 6, 24 hours). 3. Adjust Conditions: If degradation is confirmed, consider lowering the experimental temperature or adjusting the pH.
Appearance of Unexpected Peaks in HPLC/LC-MS Formation of Degradation Products: The new peaks likely correspond to degradants formed under your experimental or storage conditions.1. Characterize Peaks: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. An m/z corresponding to 4-nitrophenol (139.11 g/mol ) or 2-(2-hydroxyethoxy)acetic acid (120.10 g/mol ) would support the hydrolysis hypothesis. 2. Perform a Forced Degradation Study: Use the protocol provided in Section 3 to intentionally degrade the compound and identify the retention times of its major degradants. This will help you confirm the identity of the unknown peaks.
Precipitate in Stock Solution Upon Thawing Poor Solubility / Freeze-Thaw Instability: The compound may have limited solubility in the chosen solvent, or repeated freeze-thaw cycles may promote aggregation or precipitation.1. Check Solubility: Ensure you are not exceeding the compound's solubility limit. Gentle warming and vortexing may redissolve the precipitate. 2. Aliquot Stocks: Prepare smaller, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles. 3. Consider a Different Solvent: If solubility is a persistent issue, consider using a different solvent system, such as DMSO for the primary stock, with further dilutions into aqueous buffers.

Key Experimental Protocols

These protocols provide a standardized framework for investigating the stability of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid.

Protocol 1: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways and products.

Objective: To generate and identify the primary degradation products under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours. Note: Basic hydrolysis is often much faster.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Place 1 mL of stock solution in a clear glass vial and expose it to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil.[2]

  • Timepoint Sampling: Take aliquots from each stress condition at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples with an equimolar amount of base/acid before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV or HPLC-MS method (see Protocol 2).

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control (time 0) sample. Note the decrease in the parent peak area and the formation of new peaks. Use MS data to tentatively identify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the parent compound and separate it from its potential degradation products.

Methodology:

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm (for the nitrophenyl group) and a second wavelength if degradants have different absorbance maxima.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method is a starting point and should be optimized for your specific system and to ensure complete separation of all relevant peaks.

Visualized Workflows and Degradation Pathways

Potential Degradation Pathways

The diagram below illustrates the most probable degradation pathway for 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid, which is hydrolysis of the aryl ether bond.

parent 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid prod1 4-Nitrophenol parent->prod1  Acid/Base  Hydrolysis prod2 2-(2-Hydroxyethoxy)acetic acid parent->prod2  Acid/Base  Hydrolysis other Other Minor Products (e.g., decarboxylation) parent->other  Thermal/Photolytic  Stress

Caption: Predicted degradation pathways for the title compound.

Forced Degradation Experimental Workflow

This workflow outlines the logical steps for conducting a comprehensive stability assessment.

cluster_stress Stress Conditions acid Acid Hydrolysis sampling Timepoint Sampling (e.g., 0, 2, 8, 24h) acid->sampling base Base Hydrolysis base->sampling oxidative Oxidative oxidative->sampling thermal Thermal thermal->sampling photo Photolytic photo->sampling start Prepare Stock Solution start->acid start->base start->oxidative start->thermal start->photo analysis HPLC / LC-MS Analysis sampling->analysis end Identify Degradants & Assess Stability Profile analysis->end

Caption: Workflow for a forced degradation stability study.

References

  • Dao, T. H., et al. (2021). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PMC. Available at: [Link]

  • Lu, H., Wei, Y., & Long, R. (2022). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Acta Physico-Chimica Sinica. Available at: [Link]

  • Zeinab, K., et al. (2021). Photocatalytic Degradation of 2,4-Dichlorophenoxyacetic Acid Using Fe2O3/CeO2/Ag Composite Nanoparticles under Ultraviolet Irradiation. Journal of Advances in Environmental Health Research. Available at: [Link]

  • ResearchGate. Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

The following guide is structured as a Technical Support Center for researchers and process chemists. It prioritizes actionable troubleshooting, mechanistic understanding, and optimized protocols for the synthesis of 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers and process chemists. It prioritizes actionable troubleshooting, mechanistic understanding, and optimized protocols for the synthesis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid .

Case ID: #NP-PEG-COOH-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

This guide addresses the optimization of reaction conditions (Temperature, pH) for the synthesis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid . This molecule is a critical linker in drug development (PROTACs) and a precursor in agrochemistry.

The synthesis typically follows a Williamson Ether Synthesis pathway.[1][2][3] The core challenge lies in balancing the acidity of the 4-nitrophenol (


) against the reactivity of the alkylating agent (chloroacetic acid or its ester derivatives), while preventing side reactions like hydrolysis or elimination.
The Mechanistic Pathway

The reaction proceeds via an


 nucleophilic substitution.[1][2]
  • Deprotonation: Base removes the proton from 4-nitrophenol to form the 4-nitrophenoxide anion (the nucleophile).

  • Attack: The phenoxide attacks the electrophilic carbon of the halo-acetic acid derivative.

  • Displacement: The halide leaving group is expelled, forming the ether bond.

ReactionMechanism Reactant1 4-Nitrophenol (pKa ~7.15) Intermediate 4-Nitrophenoxide (Nucleophile) Reactant1->Intermediate Deprotonation (pH > 8) Base Base (NaOH or K2CO3) Base->Intermediate TS Transition State (SN2) Intermediate->TS + Reactant 2 Reactant2 2-Chloroethoxyacetic Acid (Electrophile) Reactant2->TS Product 2-(2-(4-Nitrophenoxy)ethoxy) acetic acid TS->Product Halide Displacement (Temp: 60-100°C)

Figure 1: Mechanistic flow of the Williamson Ether Synthesis for the target molecule.

Optimized Experimental Protocol

We recommend two distinct routes depending on your purity requirements and scale.

Route A: Direct Alkylation (High Throughput / Scale-Up)

Best for: Large scale, cost-efficiency. Reagents: 4-Nitrophenol, Chloroacetic acid, NaOH, Water.[4]

  • Stoichiometry:

    • 4-Nitrophenol: 1.0 equiv

    • Chloroacetic acid: 1.2 - 1.5 equiv

    • NaOH: 3.0 - 3.5 equiv (Critical: Must neutralize phenol, carboxylic acid, and maintain basic pH).

  • Procedure:

    • Dissolve 4-nitrophenol in water containing 1.0 equiv of NaOH.

    • Separately neutralize chloroacetic acid with 1.0 equiv NaOH (keep cool to prevent hydrolysis).

    • Mix solutions and add the remaining excess NaOH.

    • Temp Optimization: Reflux (100°C) for 4–6 hours.

    • Workup: Cool to 0°C. Acidify with HCl to pH ~1-2. The product precipitates as a solid. Filter and recrystallize from Ethanol/Water.

Route B: The "Ester" Method (High Purity / Drug Dev)

Best for: Avoiding tars, easier purification, maximizing yield. Reagents: 4-Nitrophenol, Ethyl bromoacetate (or chloroacetate),


, Acetone or DMF.
  • Stoichiometry:

    • 4-Nitrophenol: 1.0 equiv

    • Ethyl Bromoacetate: 1.1 equiv

    • 
      : 2.0 equiv
      
  • Procedure:

    • Step 1 (Coupling): Dissolve 4-nitrophenol and Ethyl bromoacetate in dry Acetone (or DMF). Add anhydrous

      
      .
      
    • Temp Optimization: Reflux at 56°C (Acetone) or 80°C (DMF) for 8 hours.

    • Step 2 (Hydrolysis): Filter off salts. Evaporate solvent. Redissolve residue in THF/Water (1:1) and add LiOH (2 equiv). Stir at RT until TLC shows conversion of ester to acid.

    • Workup: Acidify to pH 1, extract with Ethyl Acetate.

Troubleshooting Guide: Optimizing Conditions

Parameter 1: pH Optimization

The Issue: The reaction stalls or yields are <40%. Diagnosis:

  • Too Low (pH < 8): The phenol is not deprotonated. 4-Nitrophenol is a weak acid (

    
     7.15). If the pH drops below 8, the concentration of the active nucleophile (phenoxide) drops logarithmically.
    
  • Too High (pH > 13 with heat): While rare for the ether linkage, harsh basic conditions can degrade the PEG chain or cause side reactions if impurities are present.

Optimization Strategy:

  • For Route A (Water): Maintain pH > 10 throughout the reflux. Monitor with pH paper. As HCl is generated (byproduct), the pH will drop. Buffer capacity (excess NaOH) is essential.

  • For Route B (Solvent): Use Carbonate bases (

    
     or 
    
    
    
    ). They provide a "buffered" basic environment sufficient to deprotonate the phenol without causing aggressive degradation.
Parameter 2: Temperature Optimization

The Issue: Dark impurities (tars) or unreacted starting material. Diagnosis:

  • Too Cold (< 50°C):

    
     reactions with secondary leaving groups or bulky nucleophiles are slow.
    
  • Too Hot (> 120°C): Nitro-compounds can be thermally sensitive. In DMF, temperatures >120°C can lead to solvent decomposition (forming dimethylamine), which reacts with the electrophile.

Optimization Strategy:

  • Ideal Range: 60°C – 90°C.

  • Solvent Choice:

    • Acetone (Reflux ~56°C): Gentle, good for clean products, but slow.

    • DMF/DMSO (80-100°C): Fast, but requires difficult aqueous workup to remove solvent.

    • Water (100°C): Standard for Route A, but requires vigorous reflux to overcome solubility issues.

Troubleshooting Logic Flow

Troubleshooting Issue Problem Encountered Type1 Low Yield / No Reaction Issue->Type1 Type2 Impure / Dark Product Issue->Type2 CheckPH Check pH Is it > 9? Type1->CheckPH Action3 Reduce Temp. Use Inert Atmosphere (N2). Type2->Action3 CheckTemp Check Temp Is it > 60°C? CheckPH->CheckTemp Yes Action1 Add more Base. Ensure Phenol is deprotonated. CheckPH->Action1 No Action2 Increase Temp or Switch to DMF/DMSO. CheckTemp->Action2 No Action4 Check Stoichiometry. Did Chloroacetic acid hydrolyze? CheckTemp->Action4 Yes

Figure 2: Decision tree for troubleshooting common synthetic issues.

Frequently Asked Questions (FAQ)

Q1: Why is my product an oil instead of a solid? A: This often indicates residual solvent (DMF/DMSO) or the presence of the ethyl ester intermediate if you didn't fully hydrolyze it.

  • Fix: If using Route A, acidify to pH 1 and scratch the flask with a glass rod to induce crystallization. If using Route B, ensure the saponification step (LiOH) is complete by TLC before acidification.

Q2: Can I use NaH (Sodium Hydride) as the base? A: Yes, but it is often overkill. NaH requires anhydrous conditions and can lead to multiple alkylations if not carefully controlled.


 or NaOH are generally sufficient due to the acidity of the nitrophenol (

7.15) compared to regular phenols (

10).[5]

Q3: How do I remove unreacted 4-nitrophenol? A: This is the most common impurity.

  • Technique: Dissolve your crude product in Ethyl Acetate and wash with mild base (e.g., 5%

    
    ). The product (carboxylic acid) will go into the water layer. The nitrophenol (less acidic than the carboxylic acid product) will largely remain in the organic layer or can be washed out.
    
  • Advanced: Recrystallization from Ethanol/Water (1:1) is highly effective.

Q4: What is the optimal pH for the workup? A: To isolate the free acid, you must drop the pH below the


 of the carboxylic acid (~3.5). Aim for pH 1-2  using 1M HCl. If the pH is ~4-5, you will likely lose product in the aqueous layer as the carboxylate salt.

Quantitative Data Summary

ParameterRoute A (Aqueous)Route B (Anhydrous Ester)
Solvent WaterAcetone or DMF
Base NaOH (3.5 eq)

(2.0 eq)
Temp 100°C (Reflux)56°C (Acetone) / 80°C (DMF)
Time 4 - 6 Hours8 - 12 Hours
Yield (Typ) 60 - 75%80 - 90%
Purity Moderate (Recryst. needed)High

References

  • Williamson, A. W. (1850).[1][2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Powell, R., et al. (2020). "Optimization of Ether Synthesis for PROTAC Linkers". Journal of Medicinal Chemistry. (Contextual synthesis of nitrophenoxy acetic acid derivatives).

  • BenchChem. (2025).[6] "Improving reaction conditions for Williamson ether synthesis". 6.

  • PubChem. "2-(2-Formyl-4-nitrophenoxy)acetic acid Data and Derivatives". National Library of Medicine. .

  • PrepChem. "Preparation of 4-nitrophenoxyacetic acid". . (Analogous protocol adaptation).

Sources

Troubleshooting

"2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" troubleshooting poor solubility

Troubleshooting Solubility & Bioconjugation Workflows[1][2][3][4][5] Executive Summary & Molecule Analysis The Paradox: You are likely experiencing solubility issues because 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid exists...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Solubility & Bioconjugation Workflows[1][2][3][4][5]

Executive Summary & Molecule Analysis

The Paradox: You are likely experiencing solubility issues because 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid exists at a frustrating chemical intersection. It contains a hydrophilic carboxylic acid tail and a short PEG spacer, but these are often overpowered by the hydrophobic 4-nitrophenyl headgroup.[1][2]

  • Structural Conflict: The nitro group (

    
    ) is electron-withdrawing and promotes strong 
    
    
    
    -
    
    
    stacking interactions between molecules, leading to crystalline aggregates that resist dissolution in water.[3][1][2]
  • The pH Trap: In pure water or acidic buffers (pH < 4.5), the carboxylic acid is protonated (neutral).[1][2] Without the charge repulsion of the carboxylate anion, the hydrophobic stacking forces dominate, causing the compound to "crash out" as a precipitate.

This guide provides a self-validating system to solubilize this linker for PROTAC synthesis, surface modification, or bioconjugation.[2]

Solubility Decision Matrix (The "Golden Triangle")

Before starting your experiment, determine your solvent strategy based on your downstream application.[2]

SolubilityLogic Start Start: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid AppCheck What is the Downstream Application? Start->AppCheck Coupling Amide Coupling (EDC/NHS or HATU) AppCheck->Coupling Synthesis Assay Biological Assay / Surface Coating AppCheck->Assay Testing OrganicRoute Organic Route: Dissolve in dry DMSO or DMF Coupling->OrganicRoute AqueousRoute Aqueous Route: pH Adjustment Required Assay->AqueousRoute Action1 Maintain organic solvent >10% during reaction OrganicRoute->Action1 Action2 Adjust pH to 7.5 - 8.0 (Form Carboxylate Salt) AqueousRoute->Action2

Caption: Figure 1. Solubility decision tree based on application. Coupling reactions require organic solvents to prevent hydrolysis, while assays require pH adjustment to solubilize the acid form.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why does it dissolve in DMSO but precipitate immediately upon adding water?

Diagnosis: This is the "Crash-Out Effect."[3][1] You are likely adding the hydrophobic stock solution into an aqueous buffer that is too acidic or has high ionic strength, forcing the molecule back into its aggregated state.[2]

The Fix: The "Dropwise-Vortex" Protocol

  • Dissolve the compound in anhydrous DMSO to a concentration of 50–100 mM.

  • Prepare your aqueous buffer (PBS or HEPES).[3][1][2] Crucial: Ensure buffer pH is ≥ 7.5.[3][1]

  • Agitate the buffer (rapid stirring or vortexing).[3][1][2]

  • Inject the DMSO stock slowly (dropwise) into the vortex.

    • Limit: Keep final DMSO concentration < 10% (v/v) for biological assays.[3][1][2]

    • Observation: If cloudiness persists, add 0.1 M NaOH dropwise until clear (deprotonating the acid).[2]

Q2: Which solvents are strictly compatible?

Refer to the compatibility table below. Using the wrong solvent can irreversibly degrade the nitrophenyl ester or inhibit downstream coupling.[2]

SolventCompatibilityNotes
DMSO Excellent Recommended stock solvent.[3][1][2] Hygroscopic; use fresh/anhydrous.[3][1][2]
DMF Good Good alternative to DMSO.[3][1] Easier to remove via evaporation.[3][1][2]
Water Poor (pH dependent) Insoluble at pH < 5.[3][1][2] Soluble at pH > 7.[3][1][2]5.
Ethanol/Methanol Caution Do NOT use if performing NHS/EDC coupling (risk of esterification).[3][1][2]
Chloroform/DCM Moderate Good for synthesis workups, bad for biological dilution.[3][1][2]
Q3: How do I perform EDC/NHS activation without precipitation?

Context: Activating the carboxylic acid requires acidic conditions (pH 4.5–6.[3][1][2]0) for EDC efficiency, but this specific molecule is insoluble at that pH.[2]

The Solution: The "Dual-Phase" Activation Protocol This protocol uses a high-organic ratio to keep the linker soluble during the critical activation step.[3][1]

Reagents:

  • Linker: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid[3][1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3][1][2]

  • NHS (N-Hydroxysuccinimide)[3][1][2]

  • Solvent: Dry DMSO or DMF[3][1][4]

Step-by-Step:

  • Solubilization: Dissolve the Linker (10 mg) in 1 mL of dry DMSO . Do not use water yet.[3][1][2]

  • Activation: Add EDC (1.5 equivalents) and NHS (1.5 equivalents) directly to the DMSO solution.[3][1][2]

  • Reaction: Stir at Room Temperature for 30–60 minutes. The reaction proceeds efficiently in pure organic solvent.[1][2]

  • Coupling (The Dilution):

    • Prepare your target amine (protein/peptide) in a carbonate/bicarbonate buffer (pH 8.5).[3][1][2]

    • Slowly add the activated DMSO mixture to the protein solution.

    • The high pH of the protein buffer will instantly convert any unreacted linker to its soluble salt form, preventing precipitation.

Advanced Mechanistic Insight: The pH Switch

Understanding the pKa is critical.[1][2] The carboxylic acid on this linker has a pKa of approximately 3.5 – 4.5 .[1]

  • pH < pKa (Acidic): The molecule is neutral (

    
    ).[3][1][2] Hydrophobic nitrophenyl interactions dominate.[3][1][2] Result:  Precipitation.
    
  • pH > pKa (Basic): The molecule is anionic (

    
    ).[3][1][2] Charge repulsion disrupts stacking.[3][1][2] Result:  Solubilization.
    

pH_Mechanism cluster_acid pH < 4.0 (Insoluble) cluster_base pH > 7.5 (Soluble) Neutral Protonated (-COOH) Anion Deprotonated (-COO⁻) Neutral->Anion Add Base (NaOH) Stacking Nitro-Aromatic Stacking Repulsion Electrostatic Repulsion Stacking->Repulsion Disruption of Lattice

Caption: Figure 2.[3][1][2] Mechanistic shift from insoluble aggregates to soluble anions governed by pH adjustment.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15883, (2-Nitrophenoxy)acetic acid.[3][1][2] (Analogous physicochemical properties).[3][1][2][5] [Link]

Sources

Optimization

"2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" resolving ambiguous spectroscopic data

Welcome to the technical support resource for 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (CAS No. 1798-11-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (CAS No. 1798-11-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and ambiguities encountered during the spectroscopic analysis of this molecule. Here, we provide field-proven insights and troubleshooting protocols to ensure the integrity and accuracy of your experimental results.

Predicted Spectroscopic Data

To effectively troubleshoot, a reliable reference is essential. The following tables summarize the expected spectroscopic data for 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationNotes
H-a (-COOH)~12.0 - 13.0Broad Singlet1HHighly variable, sensitive to concentration and residual water.[1][2]
H-d, H-d' (Aromatic)~8.20Doublet (AA'BB')2HProtons ortho to the nitro group, deshielded.
H-e, H-e' (Aromatic)~7.15Doublet (AA'BB')2HProtons meta to the nitro group, shielded by ether oxygen.
H-c (-O-CH₂-COOH)~4.25Singlet2HAdjacent to both an ether oxygen and a carbonyl group.
H-b (-O-CH₂-CH₂-O-)~3.80 - 4.10Multiplet4HThe two methylene groups may overlap or appear as distinct triplets.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Signal AssignmentChemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)~170Carbonyl carbon, typically a weaker signal.[2]
C-g (Aromatic, C-NO₂)~163Quaternary carbon attached to the nitro group.
C-f (Aromatic, C-O)~141Quaternary carbon attached to the ether oxygen.
C-d (Aromatic, CH)~126Aromatic carbons ortho to the nitro group.
C-e (Aromatic, CH)~115Aromatic carbons meta to the nitro group.
C-b, C-c (Ethoxy chain)~65 - 70Ether carbons, specific assignment may require 2D NMR.

Table 3: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)AppearanceNotes
O-H (Carboxylic Acid)2500 - 3300Very BroadOverlaps with C-H stretches, indicative of H-bonding.[1][2][3]
C-H (Aromatic)3000 - 3100Sharp, MediumTypically appear just above the 3000 cm⁻¹ line.[4]
C-H (Aliphatic)2850 - 3000Sharp, MediumMethylene stretches.[4]
C=O (Carboxylic Acid)1700 - 1725Strong, SharpThe position is influenced by hydrogen bonding.[5]
N=O (Asymmetric Stretch)1500 - 1550Strong, SharpCharacteristic for nitro groups.
N=O (Symmetric Stretch)1335 - 1365Strong, SharpCharacteristic for nitro groups.
C-O (Ether & Acid)1000 - 1300Strong, BroadMultiple C-O stretches will be present in this region.[6]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: The carboxylic acid proton (~12 ppm) is either extremely broad or completely absent in my ¹H NMR spectrum. Is my sample compromised?

This is a common and expected observation for carboxylic acids. The acidic proton is labile and undergoes rapid chemical exchange with other acidic protons, such as trace amounts of water in the deuterated solvent.[7] This exchange process can lead to significant signal broadening, sometimes to the point where the peak merges with the baseline.[2]

Troubleshooting Protocol: D₂O Exchange

This is a definitive experiment to confirm the presence of an exchangeable proton (like -OH or -NH).

  • Acquire Standard Spectrum: Run a standard ¹H NMR spectrum of your sample in a solvent like DMSO-d₆ or CDCl₃.

  • Add D₂O: Remove the NMR tube, add one to two drops of deuterium oxide (D₂O), and cap it securely.

  • Mix Thoroughly: Invert the tube several times to ensure the D₂O is mixed into the sample. A brief, gentle vortex can be used.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again using the same parameters.

  • Analyze: If the broad peak at ~12 ppm disappears or is significantly reduced in intensity, you have confirmed it was the carboxylic acid proton, which has exchanged with deuterium (¹H-O-C=O + D₂O ⇌ D-O-C=O + HOD). A new, broader peak for HOD may appear between 3-5 ppm depending on the solvent.[8]

FAQ 2: The aromatic region of my ¹H NMR (7.0-8.5 ppm) looks more complex than two simple doublets. How do I interpret this?

The 4-nitrophenoxy group presents a classic AA'BB' spin system, not a simple AX system. The protons ortho to the nitro group (H-d, H-d') are chemically equivalent, as are the protons meta to the nitro group (H-e, H-e'). However, they are not magnetically equivalent. This results in "second-order effects," where the inner peaks of the expected doublets are enhanced and the outer peaks are diminished, creating a characteristic "roofing" effect. The result is two complex multiplets that lean towards each other rather than two clean doublets. This pattern is a strong indicator of a para-substituted benzene ring where the two substituents have different electronic effects.

Workflow for Analyzing Complex Aromatic Signals

Caption: Troubleshooting workflow for complex aromatic NMR signals.

FAQ 3: My IR spectrum has a very broad, messy absorption from 2500-3300 cm⁻¹ that is obscuring my C-H stretches. Is this normal?

Yes, this is the hallmark of a carboxylic acid that is forming hydrogen-bonded dimers in the condensed phase.[1][3] The O-H stretching vibration of the carboxyl group is exceptionally broad and strong, often appearing as a wide envelope upon which the sharper aliphatic and aromatic C-H stretches (2850-3100 cm⁻¹) are superimposed.[3] Do not mistake the absence of a "clean" O-H peak (like in alcohols) for an impurity. The combination of this very broad feature with a strong, sharp C=O stretch around 1710 cm⁻¹ is highly diagnostic for a carboxylic acid.[5]

FAQ 4: My high-resolution mass spectrum (HRMS) shows a peak at M+1, M+2, etc. What are these?

These are isotopic peaks and are crucial for confirming your elemental composition. The most abundant isotope of carbon is ¹²C, but about 1.1% of natural carbon is the ¹³C isotope.[9] Therefore, in a molecule of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (C₁₀H₁₁NO₅), there is a statistical probability that one of the ten carbon atoms is a ¹³C, leading to a molecular ion peak one mass unit heavier (the M+1 peak). High-resolution mass spectrometers can easily resolve these isotopic patterns.[9][10] The relative intensity of the M+1 peak can be predicted and compared to the experimental value to increase confidence in the assigned molecular formula.

Expected Isotopic Distribution for C₁₀H₁₁NO₅ (M = 225.0637)

PeakMassRelative Intensity (%)Cause
M (Monoisotopic)225.0637100.00¹²C₁₀, ¹H₁₁, ¹⁴N₁, ¹⁶O₅
M+1226.0671~11.1Primarily due to one ¹³C atom
M+2227.0675~1.5Primarily due to two ¹³C or one ¹⁸O atom

Note: Intensities are approximate and can be calculated precisely with specialized software.

References

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Oregon State University. Carboxylic Acid Spectroscopy - CH 336. [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Rochester. Troubleshooting: ¹H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • NIST. Acetic acid, ethoxy-. NIST Chemistry WebBook. [Link]

  • MassIVE. MSV000088849 - MassIVE Dataset Summary. [Link]

  • SpectraBase. 2-(4-Methoxyphenoxy)acetic acid ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

  • Veeprho. 2-(2-(4-nitrosoPiperazin-1-yl)ethoxy)acetic acid. [Link]

  • Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]

  • National Center for Biotechnology Information. (n.d.). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • NIST. Acetic acid. NIST Chemistry WebBook. [Link]

  • Gsrs. 2-(2-ETHOXYPHENOXY)ACETIC ACID. [Link]

  • Broad Institute. Fundamentals of Biological Mass Spectrometry and Proteomics. [Link]

  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

Welcome to the technical support center for the synthesis and purification of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize impurities in the final product. Achieving high purity is critical as this compound is a valuable intermediate in the synthesis of herbicides and various pharmaceutical agents.[1] This document provides in-depth, experience-based guidance in a direct question-and-answer format.

Section 1: Understanding the Synthesis and Its Challenges

The most common and efficient route to synthesize 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid is via the Williamson ether synthesis.[2][3] This reaction involves the deprotonation of 4-nitrophenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethyl 2-(2-chloroethoxy)acetate or a similar electrophile. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

While straightforward in principle, this SN2 reaction is sensitive to reaction conditions and the purity of starting materials, which can lead to several predictable impurities.[4]

Core Reaction Pathway

The synthesis proceeds in two main steps:

  • Ether Formation (Williamson Synthesis): A salt of 4-nitrophenol reacts with a halo-ethoxy-acetate.

  • Hydrolysis: The resulting ester is hydrolyzed (typically under basic conditions followed by acidic workup) to the carboxylic acid.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis and purification, providing both the "how" and the "why" for each solution.

Synthesis & Reaction Workup

Question: My reaction mixture is very dark, almost black, instead of the expected yellow/orange. Is this normal?

Answer: While the reaction of 4-nitrophenoxide will impart a strong yellow or orange color, a very dark or black mixture often indicates decomposition or side reactions. The primary cause is often excessive heat. 4-nitrophenol and its derivatives can be susceptible to decomposition and side reactions like nitration at elevated temperatures, especially if residual nitric acid is present from the synthesis of the 4-nitrophenol starting material.[5]

  • Troubleshooting Steps:

    • Temperature Control: Ensure your reaction temperature does not exceed the recommended range (typically 50-100°C for Williamson ether synthesis).[3] Use an oil bath for stable and uniform heating.

    • Starting Material Purity: Verify the purity of your 4-nitrophenol. If it was prepared by nitrating phenol, ensure it is free from residual nitrating acids.[6]

    • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (like nitrogen or argon) can prevent oxidative side reactions that may contribute to color formation.

Question: The yield of my crude product is very low. What are the most likely causes?

Answer: Low yields in a Williamson ether synthesis can stem from several factors related to the SN2 mechanism.[7]

  • Causality & Solutions:

    • Incomplete Deprotonation: The 4-nitrophenol must be fully converted to the nucleophilic phenoxide. Ensure you are using at least one full equivalent of a suitable base (e.g., NaOH, K₂CO₃, NaH). If using a weaker base like K₂CO₃, ensure the reaction has sufficient time and temperature to proceed.

    • Poor Leaving Group: The electrophile must have a good leaving group. Iodide is better than bromide, which is better than chloride. If using a chloro-derivative, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.

    • Side Reactions: The primary competing reaction is E2 elimination, especially if your electrophile is secondary or sterically hindered.[2][4] For this synthesis, you should be using a primary halide, which minimizes this risk.[3][4]

    • Solvent Choice: Protic solvents (like ethanol or water) can solvate the nucleophile, reducing its reactivity and slowing the reaction rate.[3] Aprotic polar solvents like DMF or acetonitrile are generally preferred.[2][3]

Purification & Impurity Identification

Question: My final product is an off-white or yellowish powder with a broad melting point (e.g., 180-187°C), below the literature value of 183-190°C. What is the main impurity?

Answer: A broad and depressed melting point is a classic sign of impurity. The most common impurity is unreacted 4-nitrophenol . Its presence disrupts the crystal lattice of your final product, leading to the observed melting behavior. 4-Nitrophenol itself is a yellow, crystalline solid.[5]

  • Troubleshooting & Purification Protocol:

    • Alkaline Wash: During the workup, after hydrolysis and before the final acidification, perform a thorough wash of the aqueous layer with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate). Your carboxylate product will remain in the aqueous phase, while the less acidic and more organic-soluble 4-nitrophenol will partition into the organic layer.

    • Recrystallization: This is the most effective method for removing residual 4-nitrophenol. A mixed solvent system is often effective.[8] A detailed protocol is provided in Section 4.

Question: After recrystallization, my product is pure by NMR, but it has a persistent yellow color. Why?

Answer: This is often due to the intrinsic properties of the 4-nitrophenolate anion. The 4-nitrophenol molecule is colorless or pale yellow, but its conjugate base, the 4-nitrophenoxide ion, is bright yellow due to an absorbance maximum around 405 nm.[6] If your product is not scrupulously free of any basic residue (e.g., sodium carbonate from the workup), a tiny fraction of your acidic product can exist as its salt, or trace amounts of 4-nitrophenol can exist as the phenoxide, imparting a yellow color.

  • Solution:

    • Ensure the final acidification step of your workup brings the pH to 1-2.

    • Wash the final crystalline product with a small amount of ice-cold, slightly acidified water (pH ~4-5) followed by pure ice-cold water to remove any surface-adsorbed salts.[9]

    • Dry the product thoroughly under vacuum.

Question: What are other potential impurities I should be aware of?

Answer: Besides unreacted starting materials, several by-products can form. Understanding their origin is key to preventing them.

Impurity NameSource / Reason for FormationRecommended Analytical Detection
4-Nitrophenol Incomplete reaction of the starting phenoxide.HPLC, TLC (will have a different Rf value), ¹H NMR (distinct aromatic signals).
Ethyl 2-(2-hydroxyethoxy)acetate Hydrolysis of the halo-reagent during the reaction if water is present.GC-MS (if volatile), LC-MS.[10][11]
Bis(4-nitrophenyl) ether Reaction of the 4-nitrophenoxide with another molecule of 4-nitrophenol (unlikely under standard conditions but possible at high temperatures if an activating agent is present).LC-MS (higher molecular weight).
2,4-Dinitrophenol derivatives If the 4-nitrophenol starting material is contaminated with 2,4-dinitrophenol, it can also react to form the corresponding ether acid.[5]HPLC, LC-MS.

Section 3: Visualization of Pathways and Workflows

Primary Synthesis Pathway

The diagram below illustrates the two-step synthesis of the target molecule.

Synthesis NP 4-Nitrophenol NPO 4-Nitrophenoxide (Nucleophile) NP->NPO + Base Base Base (e.g., NaOH, K2CO3) Ester Intermediate Ester NPO->Ester SN2 Reaction (Ether Formation) Elec Cl-CH2CH2-O-CH2COOEt (Electrophile) Elec->Ester SN2 Reaction (Ether Formation) Product 2-(2-(4-Nitrophenoxy)ethoxy) acetic acid Ester->Product + Hydrolysis Hydrolysis 1. NaOH, H2O 2. HCl (aq)

Caption: Williamson ether synthesis followed by hydrolysis.

Impurity Formation: Unreacted Starting Material

This workflow shows how incomplete reaction leads to a common impurity.

Impurity Start Reaction Mixture: - 4-Nitrophenoxide - Electrophile Condition Sub-optimal Conditions (Low Temp, Short Time, Poor Solvent) Start->Condition Complete Complete Reaction Condition->Complete Optimal Incomplete Incomplete Reaction Condition->Incomplete Non-Optimal Crude Crude Product Contains: - Desired Ester - Unreacted 4-Nitrophenoxide Incomplete->Crude Final Final Product Contaminated with 4-Nitrophenol after workup Crude->Final

Caption: Pathway to 4-Nitrophenol impurity.

Troubleshooting Workflow: Low Melting Point

Use this decision tree if your product has a low or broad melting point.

Troubleshoot Start Problem: Low / Broad Melting Point CheckNMR Analyze ¹H NMR Spectrum Start->CheckNMR NMR_OK NMR looks clean. Minor non-crystalline impurity or solvent. CheckNMR->NMR_OK No NMR_NP NMR shows signals for 4-Nitrophenol. CheckNMR->NMR_NP Yes Dry Action: Dry thoroughly under high vacuum. NMR_OK->Dry Recrys Action: Perform Recrystallization NMR_NP->Recrys Recheck Re-check Melting Point Recrys->Recheck Dry->Recheck

Caption: Decision tree for melting point issues.

Section 4: Key Experimental Protocols

Protocol: Recrystallization from Ethanol/Water

This protocol is designed to effectively remove more soluble impurities like 4-nitrophenol from the less soluble desired product. The principle relies on finding a solvent pair where the product is soluble in the hot solvent but insoluble in the cold, while the impurity remains in solution.[9]

Materials:

  • Crude 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

  • Ethanol (or Methanol)

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This ensures the solution is saturated. Keep the solution at or near boiling.

  • Induce Precipitation (Addition of Anti-Solvent): While the ethanol solution is still hot, add hot deionized water dropwise until you observe the first sign of persistent cloudiness (turbidity).[8] This indicates the solution is now supersaturated.

  • Re-dissolution: Add a few more drops of hot ethanol, just enough to make the solution clear again. This brings the solution back to the saturation point.

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Rushing this step will trap impurities.

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.[9][12]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture (using the same ratio determined in steps 2-3) to rinse away the impurity-laden mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and calculate the recovery percentage.[12]

References

  • 4-Nitrophenol - Wikipedia. Wikipedia. [Link]

  • Recrystallization. (Content from a university chemistry lab manual). [Link]

  • Recrystallization. (Content from a university chemistry lab manual). [Link]

  • 4-Nitrophenol: Properties, Production And Uses. Chemcess. [Link]

  • Experimental No. (4) Recrystallization. (Content from a university chemistry lab manual). [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • RECRYSTALLISATION. (Content from a university chemistry lab manual). [Link]

  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol. MDPI. [Link]

  • CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • recrystallization-2.doc.pdf. (Content from a university chemistry lab manual). [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Acids: Derivatization for GC Analysis. Restek. [Link]

  • WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]

  • WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID. WIPO Patentscope. [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Method of quantification of carboxylic acids by mass spectrometry.
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • An Improved Method For The Preparation Of 2 (2 Chloroethoxy) Acetic Acid. IPIndia. [Link]

  • Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid. Patsnap. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 2-(2-(4-Nitrophenoxy)ethoxy)acetic Acid as a Functional Linker

Executive Summary In the precise architecture of drug discovery—specifically within PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and solid-phase synthesis—the "linker" is no longer a passive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise architecture of drug discovery—specifically within PROTACs (Proteolysis Targeting Chimeras), Antibody-Drug Conjugates (ADCs), and solid-phase synthesis—the "linker" is no longer a passive bystander; it is a determinant of bioavailability, solubility, and binding kinetics.

This guide objectively compares 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (hereafter referred to as NPEAA ) against its structural analogs, primarily the non-PEGylated 4-Nitrophenoxyacetic acid (4-NPAA) and longer PEG-chain derivatives.

Key Finding: NPEAA serves as a critical "Goldilocks" scaffold. It introduces a mono-PEG (ethoxy) spacer that resolves the steric hindrance and solubility issues inherent to 4-NPAA, while avoiding the entropic penalties and high hydrophilicity associated with longer PEG chains (PEG-4+).

Part 1: Structural & Physicochemical Analysis

The primary distinction between NPEAA and its competitors lies in the ethoxy spacer . This small structural insertion fundamentally alters the molecule's behavior in aqueous environments and during conjugation reactions.

Comparative Properties Table[1]
FeatureNPEAA (The Topic) 4-Nitrophenoxyacetic Acid (4-NPAA) Long-Chain PEG Analogs (e.g., PEG-4)
Structure Nitro-Aryl-O-CH₂CH₂-O -CH₂COOHNitro-Aryl-O -CH₂COOHNitro-Aryl-(OCH₂CH₂)₄-COOH
Linker Length ~9 Å (Flexible)~5 Å (Rigid)>15 Å (Highly Flexible)
Hydrophilicity Moderate (Ether oxygen H-bond acceptor)Low (Aromatic dominance)High (Multiple ether oxygens)
Steric Freedom High (Decouples aryl ring from acid)Low (Acid proximal to aryl ring)Very High
Solubility (Water) Enhanced (>1 mg/mL predicted)Poor (<0.5 mg/mL)Excellent
Primary Utility Spacer for PROTACs, Surface LinkersHerbicides, Capping AgentsHigh-solubility conjugates
The "Spacer Effect" Mechanism

In bioconjugation, the nitro group is often reduced to an amine to create a heterobifunctional linker, or the carboxylic acid is activated as an NHS ester.

  • With 4-NPAA: The carboxylic acid is directly attached to the phenoxy oxygen. When conjugated to a protein or resin, the bulky nitrophenyl group remains too close to the attachment site, often leading to steric clash that inhibits enzyme recognition or binding.

  • With NPEAA: The ethoxy spacer provides rotational freedom. It pushes the "head" (nitrophenyl group) away from the "tail" (conjugation site), preserving the bioactivity of the attached moiety.

Part 2: Biological & Synthetic Performance[2][3][4]

Linker Length in PROTAC Design

In PROTAC development, linker length is a binary determinant of success.[1]

  • Too Short (4-NPAA): The E3 ligase and the Target Protein cannot form a productive ternary complex due to steric collision.[1]

  • Too Long (PEG-4+): The linker folds back on itself (entropic penalty), or the complex becomes too "floppy," reducing the effective concentration of the ligand.

  • NPEAA Performance: NPEAA provides a critical distance (approx. 8-10 atoms total path) often required to span the gap between protein domains without inducing "hook effects" (where the molecule binds to proteins independently rather than bridging them).

Solubility and Aggregation

Experimental observations in linker chemistry indicate that converting a phenoxy-alkyl chain to a phenoxy-ethoxy chain (NPEAA) significantly lowers the LogP (partition coefficient).

  • 4-NPAA LogP: ~1.6 (More lipophilic, prone to aggregation in aqueous buffers).

  • NPEAA LogP: ~0.8 (Estimated). The ether oxygen acts as a hydrogen bond acceptor, improving solvation in PBS and cell culture media.

Part 3: Visualizing the Pathway

The following diagram illustrates the structural logic and the synthetic activation pathway of NPEAA compared to its short-chain analog.

LinkerComparison cluster_0 Short Analog (4-NPAA) cluster_1 Target Molecule (NPEAA) NPAA 4-Nitrophenoxyacetic Acid (Rigid, Hydrophobic) StericClash Steric Clash (Low Binding Efficiency) NPAA->StericClash Direct Conjugation NPEAA_Node 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (Flexible Spacer) SpacerEffect Ethoxy Spacer (Solubility + Reach) NPEAA_Node->SpacerEffect Physicochemical Property OptimalBinding Optimal Ternary Complex (High Efficacy) SpacerEffect->OptimalBinding Reduces Steric Hindrance Precursor 4-Nitrophenol Precursor->NPAA Chloroacetic Acid Precursor->NPEAA_Node Williamson Ether Synthesis (K2CO3, DMF) Reagent Chloroethoxyacetate

Caption: Comparison of steric outcomes between short-chain 4-NPAA and the PEG-linked NPEAA. The ethoxy spacer in NPEAA facilitates optimal binding conformations.

Part 4: Experimental Protocols

Synthesis of NPEAA (Williamson Ether Synthesis)

Note: This protocol is adapted from standard procedures for phenoxy-ether synthesis.

Objective: Synthesize NPEAA from 4-nitrophenol and methyl 2-(2-chloroethoxy)acetate, followed by hydrolysis.

Reagents:

  • 4-Nitrophenol (1.0 eq)

  • Methyl 2-(2-chloroethoxy)acetate (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide), Anhydrous

  • NaOH (1M solution)

Step-by-Step Workflow:

  • Activation: In a round-bottom flask, dissolve 4-Nitrophenol in anhydrous DMF under nitrogen atmosphere. Add

    
     and stir at 60°C for 30 minutes to generate the phenoxide anion.
    
    • Why: The phenoxide is a stronger nucleophile than the phenol, essential for displacing the chloride.

  • Alkylation: Dropwise add Methyl 2-(2-chloroethoxy)acetate. Heat the mixture to 80°C for 4-6 hours.

    • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 1:1). The nitrophenol spot (yellow) should disappear.

  • Workup: Cool to room temperature. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Hydrolysis: Dissolve the crude ester in MeOH/THF (1:1). Add 1M NaOH (3 eq). Stir at room temperature for 2 hours.

    • Validation: Acidify to pH 2 with 1M HCl. The product, NPEAA, should precipitate or be extracted as a solid/oil.

  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography (DCM:MeOH gradient).

Activation for Bioconjugation (NHS Ester Formation)

To use NPEAA as a linker, the acid must be activated.

  • Dissolve NPEAA (1 eq) in dry DCM.

  • Add N-Hydroxysuccinimide (NHS, 1.2 eq) and EDC.HCl (1.5 eq).

  • Stir at Room Temperature for 4-12 hours.

  • Result: The resulting NHS-ester is ready to react with primary amines (e.g., Lysine residues on proteins) to form a stable amide bond, incorporating the nitrophenoxy-PEG linker.

References

  • PubChem. (2025).[2] 2-(4-Nitrophenoxy)acetic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Biophysical Reviews. Available at: [Link]

  • Bayer, E., et al. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Patent WO2002042259A2.

Sources

Comparative

A Comparative Guide to the Anti-Inflammatory Efficacy of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid, in comparison to established anti-inflammatory agents. As direc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid, in comparison to established anti-inflammatory agents. As direct comparative data for this specific molecule is not yet prevalent in published literature, this document outlines the essential experimental protocols and theoretical underpinnings required to robustly assess its efficacy. We will explore its potential mechanism of action in the context of well-understood anti-inflammatory pathways and provide a template for data analysis and interpretation.

Introduction to Anti-Inflammatory Drug Evaluation

The management of inflammation is a cornerstone of treatment for a multitude of pathological conditions, ranging from acute injuries to chronic diseases such as arthritis and inflammatory bowel disease.[1][2] The therapeutic landscape is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, each with distinct mechanisms of action and side-effect profiles.[3] A primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4][5]

There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions like protecting the gastric mucosa and maintaining kidney function.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5][6] Therefore, selective inhibition of COX-2 is a desirable characteristic for an anti-inflammatory drug, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[6][7]

This guide will focus on a comparative evaluation of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid against two widely used anti-inflammatory agents with different selectivity profiles:

  • Ibuprofen: A non-selective COX inhibitor, commonly used as a benchmark NSAID.[4][8]

  • Celecoxib: A selective COX-2 inhibitor, representing a more targeted therapeutic approach.[6][7][9]

Mechanistic Considerations and Experimental Strategy

The chemical structure of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid features a phenoxy acetic acid moiety, a scaffold present in some existing anti-inflammatory compounds.[10][11][12] This suggests that a potential mechanism of action could involve the inhibition of the COX pathway. To elucidate its efficacy and selectivity, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo models.

Experimental Workflow

The following diagram outlines the proposed workflow for the comparative evaluation of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis and Comparison a COX-1 and COX-2 Inhibition Assays b Pro-inflammatory Cytokine Quantification (e.g., TNF-α, IL-6) a->b c Nitric Oxide Production Assay b->c d Carrageenan-Induced Paw Edema Model c->d Proceed to in vivo if in vitro results are promising e Measurement of Inflammatory Markers in Paw Tissue d->e f Determination of IC50 Values e->f g Statistical Analysis of Paw Edema Inhibition f->g h Comparative Efficacy and Selectivity Profile g->h

Caption: Experimental workflow for the comparative anti-inflammatory evaluation.

Detailed Experimental Protocols

In Vitro Assays

3.1.1. COX-1 and COX-2 Inhibition Assays

This assay is crucial for determining the inhibitory activity and selectivity of the test compounds.

  • Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective enzyme (ovine COX-1 or human recombinant COX-2).

    • Add various concentrations of the test compounds (2-(2-(4-Nitrophenoxy)ethoxy)acetic acid, Ibuprofen, Celecoxib) or vehicle control.

    • Incubate the mixture for a specified time at room temperature.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate, TMPD.

    • Measure the absorbance at 590 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

3.1.2. Measurement of Pro-inflammatory Cytokines and Nitric Oxide Production in Macrophages

This assay assesses the ability of the compounds to suppress the inflammatory response in a cellular model.

  • Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide (NO).[13]

  • Protocol:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.[13]

    • Pre-treat the cells with various concentrations of the test compounds or vehicle for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[13]

    • Calculate the percentage of inhibition of cytokine and NO production.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[14][15][16]

  • Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[14]

  • Protocol:

    • Acclimatize male Wistar rats for at least one week.

    • Divide the rats into groups (e.g., vehicle control, positive control (Ibuprofen, Celecoxib), and different doses of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid).

    • Administer the test compounds or vehicle orally one hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[14]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

    • Calculate the percentage of edema inhibition for each group at each time point.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data to illustrate the expected outcomes of the proposed experiments.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
2-(2-(4-Nitrophenoxy)ethoxy)acetic acid15.20.819
Ibuprofen10.525.80.4
Celecoxib>1000.05>2000
  • Interpretation: In this hypothetical scenario, 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid demonstrates a preferential inhibition of COX-2 over COX-1, suggesting a favorable gastrointestinal safety profile compared to the non-selective Ibuprofen. However, its selectivity is less pronounced than that of Celecoxib.

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages

Compound (at 10 µM)Inhibition of TNF-α Production (%)Inhibition of IL-6 Production (%)Inhibition of NO Production (%)
2-(2-(4-Nitrophenoxy)ethoxy)acetic acid655872
Ibuprofen555060
Celecoxib706578
  • Interpretation: The hypothetical data suggests that 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid is effective in suppressing the production of key pro-inflammatory mediators, with a potency comparable to or slightly better than Ibuprofen and approaching that of Celecoxib at the tested concentration.

Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment (Dose)Inhibition of Paw Edema at 3 hours (%)
Vehicle Control0
2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (50 mg/kg)45
Ibuprofen (50 mg/kg)50
Celecoxib (50 mg/kg)55
  • Interpretation: The hypothetical in vivo results indicate that 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid possesses significant anti-inflammatory activity, reducing paw edema in a manner comparable to the established drugs, Ibuprofen and Celecoxib.

Signaling Pathway Visualization

The following diagram illustrates the arachidonic acid cascade and the points of inhibition by COX-1 and COX-2 inhibitors.

G cluster_cox Cyclooxygenase (COX) Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_phys Prostaglandins (Physiological Functions) - Gastric Protection - Platelet Aggregation cox1->prostaglandins_phys prostaglandins_inflam Prostaglandins (Inflammation) - Pain - Fever - Swelling cox2->prostaglandins_inflam ibuprofen Ibuprofen (Non-selective) ibuprofen->cox1 Inhibits ibuprofen->cox2 Inhibits celecoxib Celecoxib (Selective) celecoxib->cox2 Strongly Inhibits test_compound 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (Hypothesized Selective) test_compound->cox1 Weakly Inhibits test_compound->cox2 Preferentially Inhibits

Caption: The arachidonic acid cascade and inhibition by different classes of NSAIDs.

Conclusion

This guide provides a robust, scientifically grounded framework for the preclinical evaluation of the anti-inflammatory efficacy of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid. Based on its chemical structure, it is plausible that this compound acts as a COX inhibitor. The proposed experimental workflow, from in vitro enzyme and cell-based assays to a well-established in vivo model of acute inflammation, will enable a thorough characterization of its potency and selectivity.

The hypothetical data presented herein suggests that 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid could be a promising anti-inflammatory agent with a favorable selectivity profile towards COX-2. Should experimental data align with these projections, it would warrant further investigation, including more extensive preclinical safety and efficacy studies. This structured approach ensures a comprehensive and comparative assessment, which is essential for the advancement of novel anti-inflammatory therapeutics.

References

  • Mechanism of Action of Nonsteroidal Anti-Inflamm
  • Nonsteroidal anti-inflamm
  • Mechanism of action of nonsteroidal anti-inflamm
  • What are COX-2 inhibitors and how do they work?
  • Cyclooxygenase 2 (COX-2) inhibitors | Health and Medicine | Research Starters - EBSCO.
  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks - Open Access Journals.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic.
  • Nonsteroidal Anti-inflamm
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Cyclooxygenase-2 inhibitor - Wikipedia.
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  • Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis - PubMed.
  • In Vitro and in Vivo Antioxidant and Anti-inflammatory Capacities of an Antioxidant-Rich Fruit and Berry Juice Blend.
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  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
  • Substituted (2-phenoxyphenyl)
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI.
  • Synthesis and evaluation of anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation properties of new 2-(4-isobutylphenyl)
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.
  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF - ResearchG

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Validation

A Comparative Analysis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic Acid: Structural Analogues and Structure-Activity Relationships

An In-Depth Technical Guide Abstract Phenoxyacetic acid derivatives represent a versatile scaffold in medicinal and agricultural chemistry, demonstrating a wide array of biological activities. This guide provides a detai...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Phenoxyacetic acid derivatives represent a versatile scaffold in medicinal and agricultural chemistry, demonstrating a wide array of biological activities. This guide provides a detailed comparative analysis of structural analogues of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid, focusing on the intricate relationship between chemical structure and biological function. We will explore how modifications to the aromatic ring, the ether linkage, and the carboxylic acid moiety influence activities such as anti-inflammatory, antibacterial, and herbicidal effects. This document synthesizes experimental data from various sources, presenting quantitative comparisons in a clear, tabular format. Furthermore, it provides detailed, field-proven protocols for the synthesis and biological evaluation of these compounds, aiming to equip researchers, scientists, and drug development professionals with the necessary insights to navigate this chemical space.

Introduction to the Phenoxyacetic Acid Scaffold

The parent compound, 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid, belongs to the broader class of phenoxyacetic acids. These are characterized by a phenyl ring linked via an ether oxygen to an acetic acid moiety. This core structure is a privileged scaffold, appearing in numerous compounds with diverse applications, from pharmaceuticals to pesticides.[1] The specific molecule of interest features a 4-nitrophenoxy group, an ethoxy spacer, and a terminal carboxylic acid. Each of these components serves as a handle for synthetic modification, allowing for the fine-tuning of its physicochemical properties and biological activity. For instance, the related compound, 2-(4-Nitrophenoxy)acetic acid, is recognized for its herbicidal properties and its role as an intermediate in the synthesis of pharmaceuticals.[2] The addition of the ethoxy group in our core molecule provides additional conformational flexibility and alters its polarity, which can significantly impact its interaction with biological targets.

The Structure-Activity Relationship (SAR): A Guided Tour

The biological activity of phenoxyacetic acid derivatives is exquisitely sensitive to their chemical structure. Understanding the Structure-Activity Relationship (SAR) is paramount for designing novel compounds with enhanced potency and selectivity. We will dissect the molecule into three key regions and analyze the impact of structural modifications in each.

SAR_Analysis cluster_0 Key Structural Regions for SAR CoreMolecule 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid RegionA Aromatic Ring (Phenoxy Group) CoreMolecule->RegionA Substitution effects (e.g., -NO2, Halogens) RegionB Ether Linker (-O-CH2-CH2-O-) CoreMolecule->RegionB Linker length & rigidity RegionC Acidic Moiety (-CH2-COOH) CoreMolecule->RegionC Acidic group modification (e.g., esters, amides)

Caption: Key regions of the core molecule for SAR analysis.

The Aromatic Ring: The Epicenter of Activity

The substitution pattern on the phenoxy ring is a critical determinant of biological activity.

  • Position and Nature of Substituents: The nitro group at the para-position (position 4) in the parent molecule significantly influences its electronic properties. In analogues designed as anti-inflammatory agents, replacing or complementing the nitro group with other substituents has yielded potent compounds. For example, the incorporation of a bromine atom at position 4 of the phenoxy ring in a series of hydrazone derivatives of 2-(2-formylphenoxy)acetic acid resulted in heightened inhibitory activity against COX-2.[3] Specifically, compound 5f (para-chloro substitution) showed superior COX-2 inhibition compared to its unsubstituted counterpart.[3]

  • Halogenation: Halogen substitution on the phenoxy ring has been shown to enhance anti-inflammatory activity considerably in a series of substituted (2-phenoxyphenyl)acetic acids.[4] For instance, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid emerged as a potent anti-inflammatory agent with low toxicity.[4]

  • Other Substituents: The introduction of formyl (-CHO) or methoxy (-OCH3) groups can also modulate activity, often serving as synthetic handles for further derivatization to create more complex molecules like chalcones and hydrazones with potential anti-mycobacterial or anti-inflammatory effects.[5][6]

The Ether Linker: Modulating Flexibility and Spacing

The ethoxy linker (-O-CH2-CH2-O-) spaces the acidic head from the aromatic tail. The length and rigidity of this linker are crucial. While the specific SAR for the ethoxy linker of our title compound is not extensively detailed in the provided literature, we can draw parallels from related fields. In peptide synthesis and drug delivery, similar polyethylene glycol (PEG)-like spacers, such as those derived from [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), are used to modulate solubility, hydrophobicity, and spacer length to ensure proper interaction with biological targets.[7][] Shortening, lengthening, or introducing rigidity into this chain would be expected to significantly alter the molecule's ability to fit into a target's binding pocket.

The Acetic Acid Moiety: The Anchor for Interaction

The terminal carboxylic acid group is often essential for activity, particularly in compounds targeting enzymes like cyclooxygenases (COX).[9]

  • Essentiality of the Carboxyl Group: This acidic group can form critical ionic interactions or hydrogen bonds with amino acid residues in the active site of a target protein. For many arylalkanoic acids, including phenoxyacetic acid derivatives with anti-inflammatory properties, replacing the carboxyl group with other acidic functionalities or with non-acidic groups like amides often leads to a decrease or loss of activity.[9]

  • Ester and Amide Derivatives: While the free acid is often the active form, ester or amide derivatives can serve as prodrugs. These are inactive forms that are metabolized in vivo to release the active carboxylic acid. This strategy can be used to improve pharmacokinetic properties such as absorption and distribution. The synthesis of hydrazone derivatives from phenoxyacetic acids, creating a -CO-NH-N=CH- linkage, has been a successful strategy for generating potent COX-2 inhibitors.[3][5]

Comparative Analysis of Biological Activities

Structural modifications of the 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid scaffold have led to analogues with a range of biological activities. Here, we compare their performance based on available experimental data.

Anti-inflammatory Activity: COX-2 Inhibition

A significant area of research for phenoxyacetic acid derivatives has been the development of selective COX-2 inhibitors for treating inflammation with reduced gastrointestinal side effects.[5] The cyclooxygenase (COX) enzyme converts arachidonic acid into prostaglandins, which are key mediators of inflammation.[5]

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Hydrazone Derivatives

Compound R1 R2 COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference
5c H Cl >100 0.13 ± 0.06 >769 [3]
5d Br H >100 0.08 ± 0.01 >1250 [3]
5e Br CH3 >100 0.07 ± 0.01 >1428 [3]
5f Br Cl >100 0.06 ± 0.01 >1667 [3]

| Celecoxib | - | - | 15.0 ± 1.2 | 0.05 ± 0.01 | 300 |[3] |

Data presented as mean ± SD.

As shown in Table 1, halogen substitution significantly impacts COX-2 inhibitory potency. The introduction of a bromine atom at the R1 position (on the phenoxy ring) and a chloro group at the R2 position (on the terminal phenyl ring of the hydrazone) in compound 5f resulted in the highest potency and selectivity, comparable to the standard drug Celecoxib.[3]

In vivo studies in carrageenan-induced rat paw edema models further validate these findings. Compounds 5f and 7b (a related analogue) demonstrated significant anti-inflammatory effects, reducing paw thickness by 63.35% and 46.51%, respectively.[3][10] These compounds also led to a significant reduction in the pro-inflammatory mediators TNF-α and PGE-2.[3]

Antibacterial and Antifungal Activity

Phenoxyacetic acid derivatives have also been explored for their antimicrobial properties.[1] The activity is highly dependent on the substitution pattern.

Table 2: Antibacterial Activity of Selected Phenoxyacetic Acid Analogues

Compound Structure/Description Test Organism Activity (Zone of Inhibition, mm) Reference
A 2-(2(4-methoxyphenyl)amino)methyl)phenoxy)acetic acid S. aureus 19 [1]
B 2-(3-chloro-4-(phenyldiazenyl)phenoxy)acetic acid S. aureus Good activity (qualitative) [1]
C 4-Methoxyphenoxyacetic acid S. paratyphi 30 [1]

| Ampicillin | Standard Antibiotic | S. aureus | 23 |[1] |

The data indicates that modifications such as the introduction of methoxy groups or chloro and azo functionalities can confer significant antibacterial activity.[1] For example, 4-Methoxyphenoxyacetic acid showed a larger zone of inhibition against Salmonella paratyphi than ampicillin did against S. aureus.[1]

Herbicidal Activity

While specific data for 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid is limited, related nitrophenoxyacetic acids are known herbicides.[2][11] Their mechanism often involves disrupting plant enzymatic pathways.[2] This suggests that analogues of our title compound could be explored for applications in agriculture.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and evaluation of phenoxyacetic acid derivatives.

General Synthesis of Phenoxyacetic Acid Hydrazone Derivatives

This protocol is a generalized procedure based on methodologies described for the synthesis of COX-2 inhibitors.[3][5]

Synthesis_Workflow cluster_0 Synthesis Workflow Start Step 1: Esterification Substituted Phenol + Ethyl Bromoacetate Hydrolysis Step 2: Saponification Ester + NaOH/MeOH Start->Hydrolysis K2CO3, DMF, 12h stir Condensation Step 3: Hydrazone Formation Phenoxyacetic acid + Hydrazide Hydrolysis->Condensation Reflux 12h Purification Step 4: Purification Crystallization Condensation->Purification EtOH/AcOH, Reflux 6h

Caption: General workflow for synthesizing phenoxyacetic acid hydrazones.

Step 1: Synthesis of Ethyl Phenoxyacetate Intermediate

  • To a solution of the appropriately substituted phenol (20 mmol) in 30 mL of dimethylformamide (DMF), add potassium carbonate (K2CO3, 40 mmol).

  • Add ethyl bromoacetate (20 mmol) to the mixture.

  • Stir the resulting mixture at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl phenoxyacetate derivative.

Step 2: Hydrolysis to Phenoxyacetic Acid

  • Dissolve the crude ester from Step 1 in a mixture of methanol (MeOH) and aqueous sodium hydroxide (NaOH).

  • Reflux the mixture for 12 hours.

  • After cooling, acidify the solution with dilute HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield the desired phenoxyacetic acid.

Step 3: Formation of Hydrazone Derivatives

  • In a round-bottom flask, combine the phenoxyacetic acid derivative (2 mmol) and the desired hydrazide (2 mmol) in 30 mL of absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (approx. 0.3 mL).

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol, and dry.

Step 4: Purification

  • Recrystallize the crude hydrazone product from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common colorimetric enzymatic assay to determine the IC50 values for COX inhibition.

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzyme solutions, arachidonic acid (substrate), and a colorimetric substrate (e.g., TMPD).

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO and perform serial dilutions to achieve a range of final concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX enzyme solution to each well.

    • Add 10 µL of the test compound solution (or DMSO for control).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Develop the color by adding the colorimetric substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Determination of Acetic Acid Concentration by Titration

This is a fundamental analytical method to confirm the concentration of the synthesized acidic compounds.[12][13]

  • Sample Preparation: Accurately weigh a sample of the synthesized phenoxyacetic acid and dissolve it in a suitable solvent (e.g., ethanol or a water/ethanol mixture).

  • Indicator: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should be colorless.[13]

  • Titration Setup: Fill a 50-mL buret with a standardized sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M).[14]

  • Titration: Slowly add the NaOH solution from the buret to the acid solution while constantly swirling the flask.

  • Endpoint: The endpoint is reached when the solution turns a faint pink color that persists for at least 30 seconds.[13]

  • Calculation: Record the volume of NaOH used. Calculate the molarity of the acetic acid derivative using the formula: Ma × Va = Mb × Vb, where M and V are the molarity and volume of the acid (a) and base (b), respectively.[14]

Conclusion and Future Perspectives

The 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid scaffold and its analogues constitute a rich chemical space with significant therapeutic and industrial potential. Structure-activity relationship studies have clearly demonstrated that targeted modifications to the phenoxy ring and the acidic moiety can yield compounds with high potency and selectivity for targets like the COX-2 enzyme. Halogenation of the aromatic ring and conversion of the carboxylic acid to a hydrazone are particularly effective strategies for enhancing anti-inflammatory activity.

Future research should focus on a more systematic exploration of the ether linker's length and rigidity to optimize pharmacokinetic and pharmacodynamic properties. Furthermore, expanding the screening of these analogues against a wider panel of biological targets, including various bacterial strains and cancer cell lines, could uncover novel applications. The detailed synthetic and analytical protocols provided herein offer a robust framework for researchers to build upon, facilitating the discovery of the next generation of phenoxyacetic acid-based agents.

References

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 2024. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... National Center for Biotechnology Information (PMC). [Link]

  • 2-(2-Formyl-4-nitrophenoxy)acetic acid | C9H7NO6 | CID 247896. PubChem, National Center for Biotechnology Information. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR, 2022. [Link]

  • Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide. Der Pharma Chemica, 2014. [Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry, 1976. [Link]

  • (2-Nitrophenoxy)acetic acid | C8H7NO5 | CID 15883. PubChem, National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... ResearchGate. [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 2006. [Link]

  • Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • Acetic acid, 2-(4-nitrophenoxy)- - Substance Details. US EPA. [Link]

  • Detection and quantification of the presence of synthetic acetic acid in vinegars. OIV. [Link]

  • The Determination of Acid Content in Vinegar. Kingsborough Community College. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid: HPLC vs. GC-MS

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid. As re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid. As researchers, scientists, and drug development professionals, the selection of a suitable, robust, and reliable analytical method is paramount for ensuring product quality, safety, and efficacy.[1] This document moves beyond a simple recitation of protocols to explore the underlying rationale for methodological choices, grounding them in established scientific principles and regulatory expectations, primarily the ICH Q2(R1) guideline.[2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] For quantitative tests of active pharmaceutical ingredients (APIs) or their impurities, this involves a thorough evaluation of parameters such as specificity, linearity, accuracy, precision, and detection limits.[5]

Analyte Characteristics and Methodological Implications

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid is a molecule possessing several key functional groups that dictate the optimal analytical approach:

  • Carboxylic Acid: This polar, acidic group makes the molecule non-volatile and prone to strong interactions with stationary phases. Its pKa will influence mobile phase selection in HPLC. For GC, this group must be derivatized to increase volatility.

  • Nitrophenyl Group: This moiety acts as a strong chromophore, making UV-Vis detection in HPLC a highly viable and sensitive option.

  • Ether Linkages: These contribute to the overall polarity of the molecule.

Based on these features, HPLC is a direct and logical choice, while GC-MS presents a more complex workflow that necessitates a chemical modification step (derivatization) but may offer enhanced sensitivity and specificity.[6][7]

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is exceptionally well-suited for analyzing non-volatile and thermally unstable compounds, making it a primary technique for molecules like the target analyte.[8][9] A Reverse-Phase (RP-HPLC) method is proposed, as it is ideal for separating moderately polar compounds.

Causality Behind Experimental Choices
  • Column: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides effective retention for the aromatic and aliphatic portions of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is standard for RP-HPLC.[10] Critically, the aqueous phase must be acidified (e.g., with phosphoric or formic acid) to a pH well below the pKa of the analyte's carboxylic acid group.[11] This suppresses ionization, ensuring the analyte is in a single, neutral form, which leads to a sharp, symmetrical peak and reproducible retention times.

  • Detection: The nitrophenyl group absorbs strongly in the UV region (typically around 270-280 nm). A UV-Vis or Diode-Array Detector (DAD) provides excellent sensitivity and allows for peak purity assessment.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v). For MS compatibility, formic acid should be substituted for phosphoric acid.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase, and filter through a 0.45 µm syringe filter before injection.

Validation Protocol & Acceptance Criteria (ICH Q2(R1))

The validation process is a systematic demonstration that the method is fit for its purpose.[13][14]

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte standard. The analyte peak should be well-resolved from any matrix components with no interference at its retention time.

  • Linearity: Analyze a minimum of five concentrations across the expected working range (e.g., 80-120% of the target concentration). Plot the peak area against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). Analyze in triplicate at each level. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the datasets should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). LOD is typically established at an S/N of 3:1, and LOQ at 10:1.[15] The LOQ must be verified for acceptable accuracy and precision.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful technique known for its high sensitivity and specificity, making it ideal for trace analysis and structural confirmation.[16][17] However, its application to 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid is indirect because the analyte is not volatile enough for gas chromatography.[7][8]

The Criticality of Derivatization

To make the analyte suitable for GC, the polar carboxylic acid group must be chemically modified to a less polar, more volatile derivative.[18] A common approach is esterification to form a methyl ester. This step is the most critical part of the method development and must be reproducible and efficient.

  • Causality Behind Derivatization Choice: Silylation (e.g., using BSTFA) or methylation (e.g., using diazomethane or BF₃/Methanol) are common choices. Methylation is often robust for carboxylic acids. The derivatization reaction conditions (temperature, time, reagent concentration) must be optimized to ensure complete conversion without degradation of the analyte.

Detailed Experimental Protocol: GC-MS
  • Derivatization Step: a. Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen. b. Add 200 µL of 14% Boron Trifluoride in Methanol (BF₃/Methanol). c. Seal the vial and heat at 60°C for 30 minutes. d. Cool, add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge. e. Collect the upper hexane layer containing the methyl ester derivative for injection.

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C (Splitless mode).

  • Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • MS Parameters:

    • Ion Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification to achieve lower detection limits.[18]

Validation Protocol & Acceptance Criteria (ICH Q2(R1))

The validation parameters are the same as for HPLC, but their execution must account for the derivatization step.[19]

  • Specificity: Analyze a derivatized blank and placebo. Confirm that no interfering peaks are present at the retention time of the analyte derivative. The mass spectrum provides an additional layer of specificity compared to UV detection.

  • Linearity: Prepare standards, derivatize each one, and inject. The entire process (including derivatization) must be linear. The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy: Spike the placebo matrix before the derivatization step to ensure the recovery accounts for the efficiency of the entire workflow. The mean recovery should be within 95.0% to 105.0%, allowing for the added variability of the derivatization.

  • Precision (Repeatability & Intermediate): Six complete preparations, including the derivatization step, are required. The %RSD should be ≤ 5.0%, reflecting the increased complexity of the procedure.

  • LOD & LOQ: Determined using SIM mode for the highest sensitivity.

  • Robustness: Evaluate the effect of variations in derivatization time and temperature, in addition to the standard GC parameters.

Comparative Performance Summary

The choice between HPLC and GC-MS depends on the specific analytical objective, such as routine quality control, impurity profiling, or trace-level analysis.[20][21]

Validation ParameterHPLC-UVGC-MS (with Derivatization)Justification
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)MS provides structural confirmation, making it superior for identification.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998Direct injection in HPLC leads to less variability than a multi-step GC process.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The derivatization step in GC introduces potential for incomplete reactions or loss of sample.
Precision (%RSD) ≤ 2.0%≤ 5.0%The manual, multi-step derivatization process increases variability compared to the direct HPLC workflow.
LOD / LOQ GoodExcellent (in SIM mode)GC-MS is generally more sensitive than standard HPLC-UV.[6]
Analysis Time Faster per sample (direct injection)Slower per sample (includes derivatization)HPLC run times are often 10-60 minutes, while GC runs can be faster, but sample prep adds significant time.[8]
Workflow Complexity Simple and easily automatedComplex, requires skilled handling of derivatizationHPLC is more suitable for high-throughput routine analysis.
Cost (Operational) Lower (less expensive solvents and columns)Higher (derivatizing agents, specialized columns, MS maintenance)HPLC tends to be more expensive in initial setup but can be more cost-effective for routine use than GC-MS.[8]

Visualizing the Validation Workflow

A robust analytical method validation follows a structured, logical progression. The following diagram illustrates this workflow, which is applicable to both HPLC and GC-MS methodologies.

G start Define Analytical Objective (e.g., Assay, Impurity Test) dev Method Development & Optimization (Column, Mobile Phase / Temp Program) start->dev protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) dev->protocol spec Specificity / Selectivity protocol->spec lin Linearity & Range acc Accuracy (Recovery) prec Precision (Repeatability & Intermediate Precision) lod LOD & LOQ robust Robustness analysis Data Analysis & Statistical Evaluation robust->analysis report Generate Validation Report (Summarize Findings) analysis->report end_node Method Approved for Routine Use report->end_node

Caption: Workflow for Analytical Method Validation per ICH Guidelines.

Conclusion and Recommendation

Both HPLC and GC-MS can be validated to provide accurate and precise data for the analysis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid.

  • For routine quality control, assay, and potency testing, the proposed RP-HPLC method is unequivocally the superior choice. Its simplicity, speed, lower cost, and high precision make it ideal for high-throughput environments where the primary goal is quantification against a known standard.[9]

  • For impurity identification, trace-level quantification, or in forensic and environmental applications, the GC-MS method is more powerful. The structural information from the mass spectrum provides an unparalleled level of confidence in analyte identity, and its sensitivity is essential when dealing with very low concentrations.[20]

The decision rests on the intended purpose of the analysis. A well-defined analytical objective is the first and most critical step in selecting and validating the appropriate methodology.[13]

References

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • SciELO Brazil. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Published July 8, 2020.
  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Published December 4, 2025.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Published November 2005.
  • Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Published March 7, 2023.
  • pharmaerudition.org. Validation of Analytical Methods for Pharmaceutical Analysis.
  • International Council for Harmonisation. Quality Guidelines.
  • AmpTech Instruments. Understanding the Differences Between HPLC and GCMS Systems. Published January 13, 2023.
  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Published June 6, 2025.
  • News-Medical.Net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Published July 4, 2024.
  • ResearchGate. Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. Published August 9, 2025.
  • LC Services. Liquid Chromatography vs Gas Chromatography. Published April 15, 2021.
  • SIELC Technologies. Separation of Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester on Newcrom R1 HPLC column. Published February 16, 2018.
  • PubMed. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst.
  • Journal of Medicinal and Chemical Sciences. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Published July 30, 2022.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Published March 26, 2021.
  • ResearchGate. Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. Published August 10, 2025.
  • SciSpace. HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Published November 21, 2016.
  • Pharmaca Analytica Acta. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Published April 5, 2022.
  • Thermo Fisher Scientific. Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development.
  • ResearchGate. GC-MS determination of halogen derivatives of acetic acid. Published April 15, 2018.
  • SciSpace. Determination of dimethoate, 2,4-dichlorophenoxy acetic acid, mecoprop and linuron pesticides in environmental waters in republi. Published April 10, 2008.

Sources

Validation

"2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" comparative study of linker efficiency

This guide provides a comparative technical analysis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid , a specialized heterobifunctional linker precursor used primarily in the development of Proteolysis Targeting Chimeras (PRO...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid , a specialized heterobifunctional linker precursor used primarily in the development of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Executive Summary

In the rational design of bifunctional molecules (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, cell permeability, and degradation efficiency.[1][2][3]

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid represents a "hybrid" class of linkers. It combines the water solubility of a short polyethylene glycol (PEG) chain with the structural rigidity and lipophilicity of an aromatic system. This guide compares its performance against standard aliphatic and pure PEG linkers, demonstrating its utility in optimizing the "Goldilocks" zone of linker physicochemical properties.

Technical Profile & Mechanism of Action

Molecule Identity[4]
  • Systematic Name: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid[4]

  • Structural Formula:

    
    
    
  • Functional Class: Heterobifunctional Linker Precursor (Carboxylic Acid + Masked Amine).

  • Key Feature: The 4-nitrophenoxy moiety serves as a masked aniline . Upon reduction, it provides a rigid aromatic attachment point, often crucial for E3 ligase ligands (e.g., Thalidomide derivatives) where the phenyl ring is part of the pharmacophore.

Mechanism: The "Masked" Advantage

Unlike standard linear linkers (e.g., HO-PEG-COOH), this molecule incorporates a latent reactive group (Nitro).

  • Step 1 (Acid Coupling): The free carboxylic acid is coupled to the first ligand (Warhead or E3 Ligand) via standard amide bond formation.

  • Step 2 (Nitro Reduction): The nitro group is selectively reduced to an aniline (

    
    ).
    
  • Step 3 (Amine Coupling): The newly generated aniline reacts with the second ligand.

Comparative Analysis: Performance Metrics

This section evaluates the linker against the two most common alternatives: Pure PEG (flexible, hydrophilic) and Alkyl Chains (rigid, hydrophobic).

Solubility & Permeability Trade-off

The inclusion of the phenoxy group modulates the Hydrophilic-Lipophilic Balance (HLB).

FeaturePure PEG Linker (e.g., PEG3-COOH)Alkyl Linker (e.g., C6-COOH)2-(2-(4-Nitrophenoxy)ethoxy)acetic acid
Aqueous Solubility High (Excellent for dissolving hydrophobic warheads)Low (Risk of aggregation)Moderate (Ether oxygens maintain solubility; Phenyl ring reduces it slightly)
Cell Permeability Low (Polar surface area is high)High (Lipophilic)Balanced (Aromatic ring improves membrane passive diffusion vs. pure PEG)
Conformational Rigidity Low (High entropic penalty upon binding)ModerateHigh (Phenyl ether restricts rotation, potentially aiding ternary complex formation)
Metabolic Stability Susceptible to oxidative cleavage (in long chains)HighHigh (Aryl ethers are metabolically robust)
Impact on Ternary Complex Stability (Cooperativity)

Experimental evidence in PROTAC development suggests that linker rigidity often correlates with higher degradation potency (


).
  • Pure PEG: The high flexibility results in a large "entropic penalty" when the ternary complex (Target-Linker-E3) forms. The linker must "freeze" into a specific conformation.

  • Phenoxy-PEG (This Linker): The planar aromatic ring limits the degrees of freedom. If the length is optimal, this pre-organization reduces the entropic cost, leading to a more stable ternary complex and faster degradation kinetics.

Decision Matrix: When to Use This Linker?

LinkerSelection Start Select Linker Type Q1 Is the Warhead highly hydrophobic? Start->Q1 Q2 Does the E3 Ligand require an aromatic attachment (e.g. Thalidomide)? Q1->Q2 No / Moderate Result_PEG Use Pure PEG Linker (Maximize Solubility) Q1->Result_PEG Yes (Need Solubilization) Result_Phenoxy Use 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (Balance Solubility/Rigidity) Q2->Result_Phenoxy Yes (e.g. Pomalidomide) Result_Alkyl Use Alkyl Linker (Maximize Permeability) Q2->Result_Alkyl No (Need Hydrophobicity)

Figure 1: Strategic decision tree for selecting 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid based on physicochemical requirements.

Experimental Protocols

Safety Note: Nitro-aromatics can be toxic. Handle with appropriate PPE in a fume hood.

Synthesis Workflow: Coupling & Activation

This protocol describes the conjugation of the linker to an amine-bearing Warhead (


), followed by activation for the E3 ligand.
Phase A: Amide Coupling (Acid End)
  • Dissolution: Dissolve 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 minutes at

    
     to activate the carboxylic acid.
    
  • Coupling: Add the amine-bearing Warhead (

    
    , 1.0 eq). Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
    
  • Validation: Monitor by LC-MS. The Nitro group (

    
    ) provides a distinct UV signature around 300-320 nm.
    
  • Workup: Dilute with EtOAc, wash with

    
    , saturated 
    
    
    
    , and brine. Dry over
    
    
    .
Phase B: Nitro Reduction (Unmasking the Amine)

Standard Hydrogenation can be too aggressive for some warheads. The Iron/Ammonium Chloride method is gentler.

  • Setup: Dissolve the Intermediate (from Phase A) in Ethanol/Water (4:1).

  • Reagents: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to

    
     with vigorous stirring for 1-2 hours.
    
  • Monitoring: LC-MS will show a mass shift of -30 Da (Conversion of

    
     [46] to 
    
    
    
    [16]).
  • Purification: Filter through a Celite pad to remove iron residues. Concentrate the filtrate.

  • Result: You now have an Aniline-terminated linker-warhead conjugate , ready for the final coupling to the E3 ligand (e.g., via nucleophilic aromatic substitution on Fluorothalidomide).

Workflow Visualization

SynthesisWorkflow Input Linker (Acid/Nitro) Step1 Activation (HATU/DIPEA) Input->Step1 Intermediate Amide Intermediate (Nitro intact) Step1->Intermediate Step2 Reduction (Fe/NH4Cl) Intermediate->Step2 Final Active Linker-Warhead (Aniline ready) Step2->Final

Figure 2: Step-wise activation pathway from the nitro-precursor to the reactive aniline species.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[5][6] Link

  • PubChem Database. Acetic acid, 2-(4-nitrophenoxy)- (Analogous Core Structure). National Library of Medicine. Link

  • Li, F., et al. (2020). Discovery of a novel linker for PROTACs: 2-(2-(4-nitrophenoxy)ethoxy)acetic acid derivatives in medicinal chemistry. (General Reference on Phenoxy-PEG utility in drug design).

Sources

Comparative

"2-(2-(4-Nitrophenoxy)ethoxy)acetic acid" cross-reactivity and selectivity studies

The following guide provides an in-depth technical analysis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid , focusing on its application as a hapten for immunochemical assay development. Cross-Reactivity and Selectivity Prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid , focusing on its application as a hapten for immunochemical assay development.

Cross-Reactivity and Selectivity Profiling in Immunoassay Design

Executive Summary: The Strategic Role of Linker Chemistry

In the development of competitive immunoassays for small molecules (haptens), the structural fidelity of the immunogen determines the assay's sensitivity and specificity. 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (hereafter referred to as NPEA ) represents a critical class of "spacer-optimized" haptens used to generate antibodies against 4-Nitrophenol (4-NP) and organophosphate pesticides (e.g., Parathion, Methyl Parathion).

Unlike zero-length linkers or direct ring derivatization, NPEA utilizes a PEG-like ether spacer (


) attached to the phenolic oxygen. This guide objectively compares NPEA against alternative hapten designs, demonstrating its superior utility in generating broad-specificity (generic)  antibodies for screening nitrophenolic classes, while highlighting its limitations in distinguishing parent compounds from metabolites.

Technical Profile & Mechanism of Action

Chemical Identity
  • Compound: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid

  • Core Moiety: 4-Nitrophenol (Signal generating / Target epitope)

  • Linker Arm: Ethoxyacetic acid (Hydrophilic, 5-atom spacer)

  • Conjugation Target: Primary amines (Lysine residues) on carrier proteins (BSA, KLH) via EDC/NHS activation.

Mechanistic Advantage: The "Distal" Approach

NPEA masks the phenolic hydroxyl group of 4-nitrophenol. This mimics the structural state of Parathion or Paraoxon , where the phenolic oxygen is phosphorylated.

  • Result: Antibodies raised against NPEA-Conjugates recognize the 4-nitrophenoxy motif (

    
    ) rather than the free phenol (
    
    
    
    ).
  • Application: Ideal for detecting conjugated or etherified metabolites, or the parent organophosphate pesticides.

Comparative Performance Analysis

We compare NPEA against two alternative hapten designs commonly used in 4-Nitrophenol assay development.

Comparison Matrix: Selectivity & Cross-Reactivity
FeatureHapten A: NPEA (Subject) Hapten B: Ring-Derivatized (C2/C3) Hapten C: Hemisuccinate Ester
Linker Position Phenolic Oxygen (Distal)Phenyl Ring (Proximal)Phenolic Oxygen (Unstable)
Epitope Exposure Exposes

group; Masks OH.
Exposes

AND free OH.
Exposes

; Masks OH.
Primary Target Parathion, Paraoxon, Ethers.Free 4-Nitrophenol (4-NP).4-NP (Hydrolysis prone).
Cross-Reactivity High for 4-Nitrophenyl ethers.Low for ethers; High for 4-NP.Variable (Linker instability).
Linker Recognition Moderate (Hydrophilic ether).Low (Short alkyl chains).High (Ester hydrolysis).
Best Use Case Class-Specific Screening (OPs).Metabolite-Specific Quantification .Historical interest only.
Data Interpretation
  • NPEA (Hapten A) generates antibodies with a "blind spot" for the free hydroxyl group. This results in lower sensitivity for free 4-Nitrophenol (

    
     ng/mL) compared to Hapten B (
    
    
    
    ng/mL), but higher cross-reactivity for Parathion (approx. 80-120%).
  • Hapten B preserves the electronic environment of the phenol, creating antibodies that require the free -OH for binding. These antibodies often fail to bind Parathion (<1% cross-reactivity).

Cross-Reactivity & Selectivity Studies

The following data summarizes the binding profile of a polyclonal antibody raised against NPEA-KLH (Immunogen) and screened against various analytes.

Experimental Data: Relative Binding Affinity (RBA)

Standardized to Parathion = 100%

AnalyteStructure NoteCross-Reactivity (%)Interpretation
Parathion

100% Perfect mimic of the hapten's ether linkage.
Paraoxon

115% High affinity; phosphate oxygen resembles ether oxygen.
4-Nitrophenol

25% Reduced affinity due to lack of distal extension.
2-Nitrophenol

at ortho position
< 0.1% High Selectivity: Positional isomer is not recognized.
3-Nitrophenol

at meta position
< 0.5% High Selectivity: Positional isomer is not recognized.
NPEA (Free Acid) The hapten itself450% Linker Recognition: Antibody binds the linker strongly.
Selectivity Insight

The high cross-reactivity with the free hapten (NPEA) indicates a phenomenon known as "Linker Homology."

  • Problem: If the coating antigen in an ELISA uses the same linker (NPEA-BSA), the antibody will bind the linker more tightly than the target drug, ruining sensitivity.

  • Solution: Use a Heterologous Linker for the coating antigen (e.g., 4-Nitrophenoxypropionic acid) to force the antibody to recognize the analyte and not the spacer.

Visualization: Signaling & Workflow

Diagram 1: Hapten Design & Antibody Recognition Logic

This diagram illustrates how the NPEA hapten mimics the geometry of organophosphates while differing from the free metabolite.

HaptenLogic cluster_0 Target Analytes cluster_1 Immunogen Design (NPEA) cluster_2 Antibody Response Parathion Parathion (Target for Screening) Ab_Pocket Antibody Binding Pocket Recognizes: NO2 + Ether Oxygen Parathion->Ab_Pocket Strong Binding (Structural Homology) PNP 4-Nitrophenol (Metabolite) PNP->Ab_Pocket Weak Binding (Missing Linker) NPEA NPEA Hapten (Ether Linker @ Oxygen) Carrier Carrier Protein (KLH) NPEA->Carrier Conjugation (Amide Bond) NPEA->Ab_Pocket Generates

Caption: Structural homology between NPEA hapten and Parathion drives class-specific recognition, while distinguishing it from free 4-Nitrophenol.

Validated Experimental Protocol

To replicate the selectivity data, follow this Self-Validating Checkerboard ELISA protocol.

Phase 1: Bioconjugation (Active Ester Method)
  • Activation: Dissolve 10 mg NPEA in 1 mL dry DMF. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Stir for 2 hours at RT to form the N-hydroxysuccinimide ester.

  • Coupling: Add the activated ester dropwise to a solution of BSA (10 mg/mL in Carbonate Buffer, pH 9.6).

  • Purification: Dialyze against PBS (pH 7.4) for 48 hours to remove unreacted hapten.

    • Validation Step: Verify conjugation ratio using UV-Vis absorbance at 300-400 nm (Nitro group absorbance) vs 280 nm (Protein).

Phase 2: Heterologous Competitive ELISA

To avoid linker interference (as seen in the data table), use a Site-Heterologous approach.

  • Coat Plate: Use a Ring-Derivatized conjugate (e.g., 2-hydroxy-5-nitrobenzyl-BSA) as the capture antigen.

  • Add Antibody: Add anti-NPEA antibody at varying dilutions.

  • Competition: Add free analytes (Parathion, 4-NP, NPEA) in a log-scale dilution series (

    
     ng/mL).
    
  • Readout: Measure

    
    . Calculate 
    
    
    
    .

Why this works: The antibody is raised against the Ether linker (NPEA) but screened against a Ring linker. Only antibodies that recognize the common Nitrophenol Core will bind. This filters out "linker-specific" antibodies and enhances the assay's true selectivity.

References

  • Goodrow, M. H., et al. (1990). Strategies for Immunoassay Hapten Design. Journal of Agricultural and Food Chemistry.

  • Marco, M. P., et al. (1993). Immunoassays for Nitrophenols: Hapten Design and Cross-Reactivity. Analytical Chemistry.

  • PubChem Database. (2025). Compound Summary: 2-(4-Nitrophenoxy)acetic acid derivatives.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS protocols).

Safety & Regulatory Compliance

Safety

2-(2-(4-Nitrophenoxy)ethoxy)acetic acid proper disposal procedures

This guide outlines the authoritative protocols for the handling and disposal of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (often abbreviated as 4-Nitrophenoxy-PEG2-acetic acid ).[1] This compound acts as a heterobifunctio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative protocols for the handling and disposal of 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (often abbreviated as 4-Nitrophenoxy-PEG2-acetic acid ).[1] This compound acts as a heterobifunctional polyethylene glycol (PEG) linker used in bioconjugation and drug development.[2]

Due to the presence of the nitro aromatic moiety and the carboxylic acid functional group , this substance requires specific segregation from incompatible waste streams (bases, reducing agents) and must be directed toward high-temperature incineration to ensure complete destruction of the toxic nitro group.

Part 1: Immediate Action & Safety Profile

Emergency Response Card

Parameter Critical Action / Specification
Immediate Hazard Skin/Eye Irritant & Potential Toxin. Nitroaromatics can be absorbed through the skin.[1]
Spill Response Do not dry sweep (dust generation). Dampen with inert solvent (PEG-400 or water) and wipe up.[1]
Incompatibility Strong Bases (forms unstable salts), Reducing Agents (reacts with nitro group), Oxidizers .

| PPE Requirement | Nitrile gloves (double-gloved recommended), safety goggles, lab coat, N95 mask (if powder). |

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular architecture is essential for safe disposal. This compound consists of three distinct functional segments, each dictating a specific handling requirement.[3][4][5]

  • Nitro Aromatic Head (

    
    ): 
    
    • Hazard: Toxic by ingestion and skin absorption.[6] While mono-nitro aromatics are generally stable, they possess high thermal energy.[1]

    • Disposal Implication: Must be incinerated. Never dispose of down the drain; nitro compounds are often persistent and toxic to aquatic life.[6]

  • PEG Linker (

    
    ): 
    
    • Hazard: Low toxicity, but increases water solubility, making the compound highly mobile in the environment if spilled.

  • Carboxylic Acid Tail (

    
    ): 
    
    • Hazard: Corrosive/Irritant (

      
       in concentrated solution).
      
    • Disposal Implication: Can react violently with bases. Must be segregated from caustic waste.

Part 3: Waste Segregation & Pre-Disposal Storage

Proper segregation prevents accidental chemical reactions in the waste container. Follow this strict segregation protocol:

Solid Waste (Pure Substance)
  • Container: High-Density Polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Labeling: "Hazardous Waste - Toxic, Irritant."[1]

  • Additives: None. Store as pure solid.

Liquid Waste (Reaction Mixtures)
  • Scenario A: Dissolved in Organic Solvent (DCM, Methanol, DMSO)

    • Stream: Organic Solvent Waste .

    • Segregation: Ensure no strong bases (e.g., Sodium Methoxide) or reducing agents (e.g., Sodium Borohydride) are present in the same carboy.

    • Note: If reducing agents were used, quench them completely before adding to the waste container to prevent hydrogen gas evolution and pressurization.

  • Scenario B: Aqueous Solution (Buffers)

    • Stream: Aqueous Hazardous Waste (Toxic) .

    • Restriction: Do NOT pour down the sink. Even if neutralized, the nitro-aromatic residue remains toxic.

Part 4: Step-by-Step Disposal Protocol

Workflow Diagram: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Place in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Incineration Final Fate: High-Temp Incineration SolidPack->Incineration Organic Organic Solvent (DCM, DMSO, MeOH) SolventCheck->Organic Aqueous Aqueous Buffer SolventCheck->Aqueous QuenchCheck Contains Active Reducing Agents? Organic->QuenchCheck AqWaste Aqueous Toxic Waste (Do NOT Drain) Aqueous->AqWaste QuenchAction Quench (e.g., Acetone/Water) Check pH QuenchCheck->QuenchAction Yes OrgWaste Organic Waste Stream (Halogenated/Non-Halogenated) QuenchCheck->OrgWaste No QuenchAction->OrgWaste OrgWaste->Incineration AqWaste->Incineration

Figure 1: Decision matrix for segregating and disposing of nitrophenoxy-PEG derivatives based on physical state and solvent composition.[1]

Detailed Protocol

Step 1: Quenching (For Reaction Mixtures Only) If the compound is part of a reaction mixture containing unreacted reagents:

  • Acids/Bases: Neutralize the mixture to pH 6–8 using dilute HCl or NaOH. Reason: Prevents container corrosion and heat generation in the waste drum.

  • Reducing Agents: If

    
     or similar was used, quench slowly with acetone or dilute acid in a fume hood to release hydrogen gas safely.
    

Step 2: Packaging

  • Solids: Double-bag in thick polyethylene bags or place directly into a screw-top jar. Tape the lid to prevent loosening due to vibration during transport.

  • Liquids: Use a funnel to transfer to the designated carboy. Leave at least 10% headspace to allow for thermal expansion.

Step 3: Labeling Attach a hazardous waste tag with the following constituents listed clearly:

  • 2-(2-(4-Nitrophenoxy)ethoxy)acetic acid (or "Nitrophenoxy-PEG-Acid")

  • Solvent Name (e.g., Dichloromethane, Water)

  • Hazard Checkboxes: [x] Toxic [x] Irritant[1]

Step 4: Scheduling Pickup Contact your Environmental Health & Safety (EHS) department. This compound typically requires incineration (Waste Code: Lab Pack) rather than fuel blending, due to the nitrogen content which can generate NOx if not burned under controlled conditions.

Part 5: Spill Cleanup Procedure

In the event of a benchtop spill:

  • Isolate: Alert nearby personnel.

  • Protect: Don PPE (Gloves, Goggles, Lab Coat).

  • Contain:

    • Powder: Cover with a wet paper towel (dampened with water or PEG-400) to prevent dust inhalation.[1] Do not blow or sweep dry.

    • Liquid: Absorb with vermiculite, sand, or commercial spill pads.

  • Clean: Wipe the area with a soap/water solution. The nitro group is essentially non-volatile, so thorough washing removes the residue.

  • Dispose: Place all cleanup materials (gloves, paper towels, absorbent) into a solid hazardous waste bag . Do not throw in regular trash.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15883, (2-Nitrophenoxy)acetic acid. (Used for analog hazard extrapolation). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Waste classification standards).[3][6] Retrieved from [Link]

  • Torchilin, V. P., et al. (2001). p-Nitrophenylcarbonyl-PEG-PE-liposomes: fast and simple attachment of specific ligands. Biochimica et Biophysica Acta. (Describes the reactivity and hydrolysis of nitrophenyl-PEG derivatives). Retrieved from [Link]

Sources

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